1-Iodo-2-methylhexane
Description
Properties
CAS No. |
624-21-5 |
|---|---|
Molecular Formula |
C7H15I |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
1-iodo-2-methylhexane |
InChI |
InChI=1S/C7H15I/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |
InChI Key |
FXYMWEXIZCQUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodo-2-methylhexane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-iodo-2-methylhexane. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.
Chemical Structure and Identification
This compound is a primary alkyl iodide. The presence of a chiral center at the second carbon atom indicates that this compound can exist as two enantiomers, (R)-1-iodo-2-methylhexane and (S)-1-iodo-2-methylhexane.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₅I[1][2] |
| Molecular Weight | 226.10 g/mol [1] |
| CAS Number | 624-21-5[1][2] |
| SMILES | CCCCC(C)CI[1] |
| InChI Key | FXYMWEXIZCQUFK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value | Source/Comment |
| Boiling Point | Data available in NIST/TRC Web Thermo Tables[3] | For the analogous compound, 1-iodo-2-methylbutane, the boiling point is 148 °C.[4] |
| Melting Point | Not available | --- |
| Density | 2 experimental data points available in NIST/TRC Web Thermo Tables[3] | For the analogous compound, 1-iodo-2-methylbutane, the density is 1.53 g/cm³.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the properties of similar alkyl halides. |
| XLogP3 | 4.5 | Computed by PubChem.[1] This indicates high lipophilicity. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the iodination of the corresponding primary alcohol, 2-methyl-1-hexanol, using the Appel reaction. This reaction utilizes triphenylphosphine (B44618) and iodine to convert the alcohol to the alkyl iodide under mild conditions.
Experimental Protocol: Appel Reaction for the Synthesis of this compound
Materials:
-
2-methyl-1-hexanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.2 equivalents) in anhydrous dichloromethane to the stirred solution of triphenylphosphine. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature below 5 °C. The solution will turn into a dark brown suspension of the triphenylphosphine-iodine adduct.
-
To this suspension, add a solution of 2-methyl-1-hexanol (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color will disappear.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which contains the desired this compound and triphenylphosphine oxide as a major byproduct, is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the analysis of analogous compounds such as 1-iodo-2-methylpropane (B147064) and 1-iodo-2-methylbutane.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show complex multiplets due to diastereotopic protons and spin-spin coupling.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (on C2) | ~0.9 | Doublet | 3H |
| -CH₃ (terminal) | ~0.9 | Triplet | 3H |
| -CH₂- (chain) | ~1.2-1.4 | Multiplet | 4H |
| -CH- (on C2) | ~1.6-1.8 | Multiplet | 1H |
| -CH₂I | ~3.2-3.4 | Multiplet | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (-CH₂I) | ~10-15 |
| C2 (-CH-) | ~35-40 |
| C3-C5 (-CH₂-) | ~20-35 |
| C6 (-CH₃) | ~14 |
| -CH₃ (on C2) | ~18-22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for C-H and C-I bonds.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-2960 | Strong |
| C-H bend (alkane) | 1375-1465 | Medium |
| C-I stretch | 500-600 | Medium-Strong |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an alkyl iodide.
Predicted Mass Spectrometry Fragmentation:
| m/z | Fragment Ion | Comment |
| 226 | [C₇H₁₅I]⁺ | Molecular ion (M⁺) |
| 127 | [I]⁺ | Iodine atom |
| 99 | [C₇H₁₅]⁺ | Loss of iodine radical (M-I) |
| Further fragmentation of the alkyl chain |
Reactivity and Potential Applications
This compound, as a primary alkyl iodide, is a versatile intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions (Sₙ2). It can also undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base.
Its potential applications in drug development lie in its utility as a building block for introducing a 2-methylhexyl moiety into more complex molecules through various coupling reactions, such as Grignard reactions after conversion to the corresponding organomagnesium compound.
Logical Relationship of Reactivity
Caption: Key reaction pathways for this compound.
Signaling Pathways
Currently, there is no publicly available information linking this compound to specific signaling pathways or biological activities. Its relevance in drug development would primarily be as a synthetic intermediate rather than a bioactive molecule itself. Further research would be required to investigate any potential biological effects.
Disclaimer
The information provided in this technical guide is based on publicly available data and predictions from analogous compounds. Experimental validation is recommended for all properties and protocols.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylhexane is an organoiodine compound with the chemical formula C7H15I.[1][2] As a halogenated alkane, it serves as a valuable intermediate in organic synthesis. The presence of a reactive iodine atom allows for its participation in various coupling reactions and nucleophilic substitutions, making it a useful building block for the construction of more complex molecular architectures. This is particularly relevant in the field of drug development, where the synthesis of novel organic molecules is paramount. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with representative experimental protocols for its synthesis and characterization.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. Data has been compiled from various chemical databases. It is important to note that while some properties are based on experimental data, others are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C7H15I | [1][2] |
| Molecular Weight | 226.10 g/mol | [1][3] |
| Exact Mass | 226.02185 Da | [1][3] |
| CAS Registry Number | 624-21-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCCC(C)CI | [1] |
| InChIKey | FXYMWEXIZCQUFK-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 4.5 | [1][3] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 8 | |
| Rotatable Bond Count | 4 |
Experimental Protocols
Synthesis of this compound via Appel Reaction
The Appel reaction is a reliable method for converting a primary or secondary alcohol into the corresponding alkyl iodide using triphenylphosphine (B44618) (PPh3) and iodine (I2). This protocol outlines the synthesis of this compound from 2-methylhexan-1-ol (B1580601).
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
2-methylhexan-1-ol
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Imidazole
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add iodine (1.2 equivalents) portion-wise. The solution will turn a dark brown color.
-
In a separate flask, dissolve 2-methylhexan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The protons on the carbon bearing the iodine (CH2I) would appear as a diastereotopic multiplet, shifted downfield due to the electron-withdrawing effect of the iodine atom. The methyl and other aliphatic protons would appear in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[4] The carbon atom bonded to the iodine will be significantly shifted downfield.
2. Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 226. Fragmentation patterns would likely include the loss of an iodine atom (m/z = 127) and cleavage of the alkyl chain.[5]
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes (around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹). A C-I stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Relevance and Application in Drug Development
Alkyl iodides like this compound are important intermediates in medicinal chemistry. They are frequently used in carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, to build more complex molecular scaffolds.
Logical Relationship: Role in Suzuki Cross-Coupling
Caption: Use of this compound in a Suzuki cross-coupling reaction.
This reactivity allows medicinal chemists to introduce the 2-methylhexyl fragment into a target molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and target binding.
References
- 1. This compound | C7H15I | CID 14841023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (2S)-1-iodo-2-methylhexane | C7H15I | CID 11770141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
Synthesis of 1-Iodo-2-methylhexane from 2-methyl-1-hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methylhexane from its corresponding primary alcohol, 2-methyl-1-hexanol. The primary method detailed is the Appel reaction, a widely utilized and efficient process for the conversion of alcohols to alkyl iodides. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative outcomes, making it a valuable resource for professionals in organic synthesis and drug development.
Core Synthesis Route: The Appel Reaction
The conversion of 2-methyl-1-hexanol to this compound is effectively achieved through the Appel reaction. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to transform the primary alcohol into the desired alkyl iodide. The addition of imidazole (B134444) is common to facilitate the reaction. The reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 pathway for primary alcohols, which results in the inversion of stereochemistry if a chiral center were present at the carbinol carbon.
The reaction is initiated by the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with iodine. The alcohol then reacts with this intermediate, leading to the formation of an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen and displacing triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of primary alkyl iodides from alcohols using the Appel reaction. The data is based on typical yields and purities achieved for analogous reactions and purification methods.
| Parameter | Value | Notes |
| Reactant Equivalents | ||
| 2-methyl-1-hexanol | 1.0 | Limiting Reagent |
| Triphenylphosphine (PPh₃) | 1.5 | |
| Iodine (I₂) | 1.5 | |
| Imidazole | 2.0 | |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 24 hours | Monitored by TLC |
| Yield & Purity | ||
| Crude Yield | >90% | Before purification |
| Purified Yield (Column Chromatography) | 80-90% | |
| Final Purity (Column Chromatography) | >99% | |
| Purified Yield (Fractional Distillation) | 60-75% | |
| Final Purity (Fractional Distillation) | >98% |
Experimental Protocol
This section details a robust experimental procedure for the synthesis of this compound from 2-methyl-1-hexanol.
Materials:
-
2-methyl-1-hexanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add iodine (1.5 equivalents) to the stirred solution. The solution will turn a dark brown color.
-
Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.
-
Prepare a solution of 2-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM.
-
Add the 2-methyl-1-hexanol solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the excess iodine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure this compound.[1] Alternatively, for larger scales, fractional distillation under reduced pressure can be employed. Given the estimated boiling point of this compound to be around 190-200 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
Spectroscopic Profile of 1-Iodo-2-methylhexane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-iodo-2-methylhexane (C₇H₁₅I), a key organoiodide intermediate. Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds, such as 1-iodo-2-methylpropane (B147064) and 1-iodo-2-methylbutane, and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.20 | dd | 2H | -CH₂I |
| ~ 1.75 | m | 1H | -CH(CH₃)- |
| ~ 1.25 - 1.40 | m | 6H | -CH₂CH₂CH₂- |
| ~ 0.90 | d | 3H | -CH(CH₃)- |
| ~ 0.88 | t | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 10 - 15 | -CH₂C H₃ |
| ~ 18 - 22 | -CH(C H₃)- |
| ~ 22 - 25 | -CH₂C H₂CH₃ |
| ~ 28 - 32 | -C H₂CH₂CH₃ |
| ~ 35 - 40 | -C H(CH₃)- |
| ~ 40 - 45 | -C H₂I |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2850 | Strong | C-H stretch (alkane) |
| 1465 - 1450 | Medium | C-H bend (methylene and methyl) |
| 1380 - 1370 | Medium | C-H bend (methyl) |
| ~ 1200 | Medium | C-H wag (methylene) |
| ~ 500 - 600 | Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 226 | [M]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 99 | [M - I]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ (base peak) |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-10 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the sample.
-
Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Electron Ionization (EI) is typically used.
-
Ionization Energy: 70 eV.
-
-
Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-300.
-
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathways for this compound.
Caption: Logical workflow for spectroscopic analysis.
Caption: Predicted MS fragmentation of this compound.
1-Iodo-2-methylhexane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available information on 1-Iodo-2-methylhexane, a halogenated alkane. The data presented is based on publicly accessible chemical databases and literature. It is important to note that this compound is not extensively documented in peer-reviewed research, suggesting it may primarily serve as a chemical intermediate rather than a bioactive agent or a compound with well-characterized biological or pharmacological properties.
Core Chemical and Physical Data
The fundamental chemical identifiers and properties of this compound are summarized below. This information is critical for its accurate identification, handling, and use in experimental setups.
| Identifier | Value | Citations |
| CAS Number | 624-21-5 | [1][2][3][4] |
| Molecular Formula | C7H15I | [1][2] |
| Molecular Weight | 226.10 g/mol | [1][3] |
| Alternate Molecular Weight | 226.0985 g/mol | [2] |
Experimental Protocols
A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or application of this compound. Its primary utility is likely as a reagent or intermediate in organic synthesis. General protocols for the synthesis of primary alkyl iodides, such as the Finkelstein reaction (halide exchange from the corresponding bromide or chloride), or hydroiodination of a terminal alkene, could theoretically be adapted for its preparation. However, no specific procedures for this compound have been published.
Chemical Reactivity and Profile
This compound is a primary alkyl halide. The carbon-iodine bond is the most reactive site in the molecule, with iodide being an excellent leaving group in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The compound's structure as a primary alkyl halide influences its reactivity in nucleophilic substitution reactions. It is expected to favor an S_N2 (bimolecular nucleophilic substitution) mechanism over an S_N1 (unimolecular nucleophilic substitution) mechanism. This is because the formation of a primary carbocation, which would be required for an S_N1 pathway, is energetically unfavorable. In an S_N2 reaction, a nucleophile directly attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion in a single, concerted step.
Below is a conceptual diagram illustrating the role of this compound as a primary alkyl halide in a generalized S_N2 reaction.
Caption: Generalized Sₙ2 reaction pathway for this compound.
Biological Activity
There is no available data in the scientific literature regarding any specific biological or pharmacological activity of this compound. The search for such information yielded no relevant studies, suggesting that the compound has not been a subject of investigation in biological or drug development contexts. While some iodo-containing organic molecules exhibit biological activity, this cannot be assumed for this compound without experimental evidence.
Conclusion
This compound is a chemical compound with well-defined physical and chemical identifiers but with very limited information available regarding its synthesis, applications, and biological activity. It is characterized as a primary alkyl halide, and its reactivity is expected to be dominated by S_N2 reactions. For researchers and professionals in drug development, this compound should be regarded as a potential synthetic intermediate rather than a compound with known biological effects. Any application in a biological context would require de novo investigation.
References
Navigating the Stability and Storage of 1-Iodo-2-methylhexane: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Iodo-2-methylhexane, a valuable alkyl iodide in organic synthesis.
Alkyl iodides, as a class of compounds, are known for their reactivity, which makes them useful synthetic intermediates but also predisposes them to degradation if not handled and stored correctly. The stability of this compound is influenced by several factors, including temperature, light, and the presence of atmospheric oxygen and moisture.
Core Stability Considerations
The primary mode of degradation for alkyl iodides is the cleavage of the carbon-iodine (C-I) bond. This bond is relatively weak and susceptible to homolytic or heterolytic scission, leading to the formation of radical or ionic intermediates and the eventual release of elemental iodine (I₂). The appearance of a pink or brownish hue in the liquid is a common visual indicator of decomposition and the presence of dissolved iodine.
Several external factors can accelerate this decomposition process:
-
Light Exposure: Photochemical degradation is a significant concern for alkyl iodides. Exposure to light, particularly in the ultraviolet spectrum, can provide the energy required to break the C-I bond.
-
Elevated Temperatures: Higher temperatures increase the rate of decomposition reactions.
-
Oxygen and Moisture: The presence of oxygen can facilitate radical-mediated decomposition pathways. Moisture can lead to hydrolysis, although this is generally a slower process for alkyl iodides compared to other alkyl halides.
To mitigate these degradation pathways, specific storage and handling protocols are essential.
Recommended Storage and Handling Conditions
To maintain the quality and extend the shelf-life of this compound, the following conditions are recommended. These are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | To minimize thermal degradation and slow the rate of decomposition reactions. |
| Light Exposure | Protect from light. Store in an amber or opaque container. | To prevent photochemical decomposition initiated by light energy. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly sealed. | To prevent oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Container Material | Use glass or stainless steel containers. | To avoid reaction with the container material. Some metals can catalyze decomposition. |
| Stabilizers | The use of stabilizers, such as copper or silver, is a common practice for alkyl iodides. | These metals act as iodine scavengers, reacting with any free iodine formed and preventing it from catalyzing further decomposition.[1][2] |
Factors Influencing Stability of this compound
The interplay of various factors determines the overall stability of this compound. The following diagram illustrates these relationships.
Experimental Protocol: Assessing the Stability of this compound
A comprehensive understanding of a compound's stability profile often requires experimental investigation. Below is a generalized protocol for assessing the stability of this compound under various conditions. This protocol can be adapted based on the specific analytical capabilities and research questions.
Objective: To evaluate the stability of this compound under accelerated thermal and photolytic stress conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile (B52724) or hexane)
-
Amber and clear glass vials with inert caps
-
Temperature-controlled oven or incubator
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
Analytical instrumentation (e.g., GC-MS or HPLC-UV)
-
Inert gas (nitrogen or argon)
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration in the chosen high-purity solvent.
-
Dispense aliquots of the solution into both amber and clear glass vials.
-
Blanket the headspace of each vial with an inert gas before sealing to minimize exposure to oxygen.
-
-
Stress Conditions:
-
Thermal Stability: Place a set of amber vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 60°C). Store a control set of vials at the recommended storage temperature (e.g., 4°C).
-
Photostability: Expose a set of clear vials in a photostability chamber to a controlled light source. Wrap a control set of clear vials in aluminum foil to protect them from light while being kept under the same temperature and humidity conditions.
-
-
Time Points:
-
Withdraw samples from each stress condition and the control groups at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analysis:
-
Analyze the samples using a validated chromatographic method (GC-MS or HPLC-UV) to determine the concentration of this compound.
-
Monitor for the appearance of degradation products. The use of a mass spectrometer detector is highly recommended for the identification of potential degradants.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and, if possible, quantify any significant degradation products.
-
Compare the degradation rates under different stress conditions to assess the compound's sensitivity to heat and light.
-
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study of this compound.
By adhering to the recommended storage and handling conditions and, when necessary, performing stability studies, researchers can ensure the quality and reliability of this compound for their synthetic applications. This proactive approach to chemical management is fundamental to achieving robust and reproducible scientific outcomes.
References
An In-depth Technical Guide to the Chirality and Stereoisomers of 1-Iodo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-iodo-2-methylhexane, a chiral alkyl halide with potential applications in organic synthesis and drug discovery. Due to its chiral center at the second carbon, this compound exists as a pair of enantiomers, (R)-1-iodo-2-methylhexane and (S)-1-iodo-2-methylhexane. This guide details their structural properties, methods for their stereoselective synthesis, protocols for their separation and characterization, and presents relevant quantitative data.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the C2 position, the carbon atom bearing the methyl group. This chirality arises from the four different substituents attached to this carbon: a hydrogen atom, a methyl group, a butyl group, and an iodomethyl group. Consequently, the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)-1-iodo-2-methylhexane and (S)-1-iodo-2-methylhexane.
The three-dimensional arrangement of these enantiomers is depicted below. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For this compound, the priority of the substituents on the chiral center is as follows: -CH2I > -CH2CH2CH2CH3 > -CH3 > -H.
Caption: Enantiomers of this compound.
Physicochemical Properties of Stereoisomers
The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit differences in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.
| Property | Racemic this compound | (R)-1-Iodo-2-methylhexane | (S)-1-Iodo-2-methylhexane |
| Molecular Formula | C₇H₁₅I | C₇H₁₅I | C₇H₁₅I |
| Molecular Weight | 226.10 g/mol | 226.10 g/mol | 226.10 g/mol |
| Boiling Point | Estimated 205-207 °C | Estimated 205-207 °C | Estimated 205-207 °C |
| Density | Estimated 1.35 g/cm³ | Estimated 1.35 g/cm³ | Estimated 1.35 g/cm³ |
| Optical Rotation [α]D | 0° | Sign not determined | Sign not determined |
Stereoselective Synthesis
The synthesis of enantiomerically enriched this compound typically starts from a chiral precursor, most commonly the corresponding chiral alcohol, (R)- or (S)-2-methylhexan-1-ol. The conversion of the primary alcohol to the iodide proceeds via a nucleophilic substitution reaction, where the hydroxyl group is transformed into a good leaving group, which is then displaced by an iodide ion. To preserve the stereochemical integrity at the chiral center, reaction conditions that proceed with a high degree of stereospecificity (typically SN2) are employed. A common and effective method involves the use of triphenylphosphine (B44618) and iodine (the Appel reaction).
Caption: Stereoselective synthesis pathways.
Experimental Protocol: Synthesis of (S)-1-Iodo-2-methylhexane
This protocol describes the conversion of (S)-2-methylhexan-1-ol to (S)-1-iodo-2-methylhexane using triphenylphosphine and iodine.
Materials:
-
(S)-2-Methylhexan-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq) portion-wise at 0 °C.
-
Stir the resulting slurry at 0 °C for 15-20 minutes.
-
Add a solution of (S)-2-methylhexan-1-ol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure (S)-1-iodo-2-methylhexane.
Separation and Characterization of Stereoisomers
The separation of the enantiomers of this compound from a racemic mixture requires chiral resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and effective methods.
Chiral HPLC Separation Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). The optimal ratio may require method development.
Procedure:
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector (iodine-containing compounds typically absorb at lower UV wavelengths, e.g., 210 nm).
-
The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
Caption: Workflow for chiral separation and analysis.
Characterization Techniques
Polarimetry: The optical rotation of the separated enantiomers can be measured using a polarimeter. The specific rotation [α]D is a characteristic physical property for each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable signals for the R and S enantiomers. This allows for the determination of enantiomeric excess (ee).
Expected ¹H NMR Spectral Data (in CDCl₃): The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The diastereotopic protons of the -CH₂I group will likely appear as a complex multiplet.
Expected ¹³C NMR Spectral Data (in CDCl₃): The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon attached to the iodine will be significantly upfield due to the heavy atom effect.
Conclusion
This technical guide has provided a detailed overview of the chirality and stereoisomers of this compound. The presence of a single stereocenter gives rise to a pair of enantiomers with distinct optical properties. Stereoselective synthesis from chiral precursors is the most effective method to obtain the individual enantiomers. The separation and characterization of these stereoisomers can be achieved using modern analytical techniques such as chiral chromatography and NMR spectroscopy in a chiral environment. This information is crucial for researchers in the fields of synthetic chemistry and drug development who may utilize these chiral building blocks in the synthesis of more complex molecules.
Commercial Availability and Synthetic Guide for 1-Iodo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 1-Iodo-2-methylhexane, a valuable alkyl iodide intermediate in organic synthesis. Furthermore, it outlines a detailed experimental protocol for its preparation from a commercially available starting material. This document is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry, process development, and discovery research.
Introduction to Alkyl Iodides in Research and Development
Alkyl iodides, such as this compound, are important intermediates in a variety of chemical transformations. The high reactivity of the carbon-iodine bond makes them excellent substrates for nucleophilic substitution and cross-coupling reactions, which are fundamental processes in the construction of complex molecular architectures. In drug discovery, the introduction of alkyl fragments is a common strategy for modulating the pharmacological properties of lead compounds, including their potency, selectivity, and metabolic stability. While the direct incorporation of alkyl halides in final drug molecules is less common, their utility as synthetic precursors is well-established.
Commercial Sourcing of this compound
This compound (CAS Number: 624-21-5) is available from a limited number of chemical suppliers. The table below summarizes the currently available information. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | CAS Number | Molecular Formula | Purity/Specification | Available Quantities | Price |
| BLD Pharm [1] | 624-21-5 | C7H15I | Information not readily available | Contact for details | Contact for details |
| ChemSrc [2] | 624-21-5 | C7H15I | Information not readily available | Contact for details | Contact for details |
Note: Purity, available quantities, and pricing information are often not listed in online catalogs and require direct inquiry.
Experimental Protocol: Synthesis of this compound from 2-Methylhexan-1-ol (B1580601)
The following protocol describes a common and effective method for the preparation of primary iodoalkanes from the corresponding primary alcohols. This procedure is based on well-established iodination reactions using an alkali metal iodide in the presence of a strong acid.[3][4]
Reaction Scheme:
Materials and Reagents:
-
2-Methylhexan-1-ol
-
Sodium iodide (NaI)
-
Concentrated phosphoric(V) acid (H₃PO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus (optional, for purification)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylhexan-1-ol (1.0 equivalent) and sodium iodide (1.2 equivalents).
-
Acid Addition: Slowly add concentrated phosphoric(V) acid (2.0 equivalents) to the stirred mixture. The addition should be done carefully, as the reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated phosphoric acid is corrosive and should be handled with care.
-
Diethyl ether is highly flammable.
Visualizing the Workflow
The following diagrams illustrate the key logical and procedural steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flow of the synthesis from starting material to pure product.
References
- 1. 624-21-5|this compound|BLD Pharm [bldpharm.com]
- 2. 1-iodo-2-methyl-hexane | CAS#:624-21-5 | Chemsrc [chemsrc.com]
- 3. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 4. chemguide.co.uk [chemguide.co.uk]
Navigating the Safety Profile of 1-Iodo-2-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive, experimentally verified Safety Data Sheet (SDS) for 1-Iodo-2-methylhexane is not publicly available. This guide has been compiled using computed data for this compound and extrapolated data from the closely related structural analog, 1-Iodohexane. All information derived from analogs should be treated as indicative and not as a direct substitute for a substance-specific SDS.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of a compound is the first step in a robust safety assessment. The following tables summarize the available computed data for this compound and experimental data for its structural analog, 1-Iodohexane.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15I | PubChem[1], NIST[2] |
| Molecular Weight | 226.10 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 624-21-5 | PubChem[1], NIST[2] |
| Canonical SMILES | CCCCC(C)CI | PubChem[1] |
| InChIKey | FXYMWEXIZCQUFK-UHFFFAOYSA-N | PubChem[1], NIST[2] |
| XLogP3-AA (LogP) | 4.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 226.02185 Da | PubChem[1] |
| Monoisotopic Mass | 226.02185 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 71.9 | PubChem[1] |
Table 2: Physicochemical Properties of 1-Iodohexane (Structural Analog)
| Property | Value |
| Boiling Point | 179-180 °C |
| Density | 1.437 g/mL at 25 °C |
| Flash Point | 154 °F |
Hazard Identification and GHS Classification (Based on 1-Iodohexane)
Due to the absence of specific toxicological data for this compound, the hazard classification of its close structural analog, 1-Iodohexane, is presented as a predictive reference.
Table 3: GHS Hazard Classification for 1-Iodohexane
| Hazard Class | Hazard Category |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not available, the following sections describe standardized methodologies for assessing the key hazards identified for its analog, 1-Iodohexane. These protocols are based on internationally recognized OECD guidelines.
Acute Oral Toxicity
Objective: To determine the acute oral toxicity of a substance.
Methodology (Based on OECD Guideline 423: Acute Toxic Class Method):
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water) for a specified period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Procedure: The test proceeds in a stepwise manner with a group of three animals per step. The outcome of each step (number of mortalities) determines the next step:
-
If mortality is observed, the dose for the next group is lowered.
-
If no mortality is observed, the dose is increased.
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.
Skin Irritation
Objective: To assess the potential of a substance to cause reversible skin irritation.
Methodology (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion):
-
Test Animals: Albino rabbits are typically used.
-
Preparation: A small area of the animal's back is clipped free of fur.
-
Application: A measured amount of the test substance is applied to a small patch of gauze, which is then applied to the prepared skin and covered with an occlusive dressing.
-
Exposure: The dressing remains in place for a specified period (typically 4 hours).
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.
-
Endpoint: The substance is classified as a skin irritant if the mean scores for erythema or edema exceed a certain threshold.
Visualizing Hazard Relationships
The following diagram illustrates the logical workflow for the GHS classification of a substance based on skin and eye irritation data, as would be determined by the experimental protocols described above.
Caption: GHS classification workflow for skin, eye, and respiratory irritation.
This in-depth technical guide provides a summary of the available safety-related information for this compound. It is crucial to reiterate that in the absence of a specific Safety Data Sheet, the information presented, particularly regarding hazard classification, is based on a structural analog and should be used for preliminary assessment and guidance only. Rigorous, substance-specific testing is required for a definitive safety profile.
References
Methodological & Application
Application Notes and Protocols for 1-Iodo-2-methylhexane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylhexane is a primary alkyl iodide, a class of organic compounds that are highly effective substrates for bimolecular nucleophilic substitution (SN2) reactions. The presence of a good leaving group (iodide) and a sterically unhindered primary carbon center makes this compound an excellent candidate for forming new carbon-heteroatom and carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry and are widely employed in the pharmaceutical industry for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in SN2 reactions with a variety of common nucleophiles.
Reaction Mechanism and Kinetics
The nucleophilic substitution reactions of this compound predominantly proceed via an SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[1][2]
The rate of the SN2 reaction is dependent on the concentrations of both the this compound (the substrate) and the nucleophile.[1][3] The rate law is expressed as:
Rate = k[this compound][Nucleophile]
This bimolecular nature means that the reaction is favored by high concentrations of a strong nucleophile.[4]
Stereochemistry
SN2 reactions are stereospecific and proceed with an inversion of configuration at the reaction center.[2][5] If the reaction were to be carried out on a chiral analog of this compound, the product would have the opposite stereochemistry to the starting material. This is a result of the "backside attack" of the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group.[2][5]
Data Presentation: Reactivity of Primary Alkyl Iodides in SN2 Reactions
| Nucleophile | Product Functional Group | Typical Solvent | Typical Reaction Conditions | Expected Yield Range (%) |
| RO⁻ (Alkoxide) | Ether | Alcohol (e.g., Ethanol) | Reflux | 50-95[6] |
| CN⁻ (Cyanide) | Nitrile | Ethanol (B145695) | Reflux | High |
| N₃⁻ (Azide) | Azide (B81097) | DMF or DMSO | 60-80 °C | High |
| RS⁻ (Thiolate) | Thioether | Ethanol or DMF | Room Temp to 60 °C | High |
| R₂NH (Amine) | Amine | Ethanol or Acetonitrile | Room Temp to Reflux | Moderate to High |
Experimental Protocols
The following are detailed protocols for conducting nucleophilic substitution reactions with this compound.
Protocol 1: Williamson Ether Synthesis - Synthesis of 1-Ethoxy-2-methylhexane
This protocol describes the synthesis of an ether via the reaction of this compound with an alkoxide.[6][7][8]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-ethoxy-2-methylhexane.
-
Purify the product by fractional distillation.
Protocol 2: Synthesis of 2-Methylhexanenitrile (B1624611)
This protocol details the reaction of this compound with cyanide to form a nitrile.[9]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, prepare a solution of sodium cyanide (1.2 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture under reflux for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium iodide.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-methylhexanenitrile can be purified by distillation.
Protocol 3: Synthesis of 1-Azido-2-methylhexane
This protocol outlines the synthesis of an alkyl azide from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-azido-2-methylhexane can be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: General SN2 reaction mechanism for this compound.
Caption: General experimental workflow for SN2 reactions.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Note & Protocol: Formation of 2-Methylhexylmagnesium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents (R-Mg-X) are highly valuable organometallic compounds renowned for their role as potent carbon-based nucleophiles in the formation of carbon-carbon bonds.[1][2] This document provides a detailed protocol for the synthesis of a specific Grignard reagent, 2-methylhexylmagnesium iodide, from its corresponding alkyl halide, 1-iodo-2-methylhexane. Alkyl iodides are the most reactive halides for this transformation due to the relatively weak carbon-iodine bond, which facilitates the oxidative insertion of magnesium.[3][4]
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond, which results in a reversal of polarity at the carbon atom, a phenomenon known as "umpolung".[4][5] The success of this synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases that react readily with water and other protic sources.[2][6][7] This protocol incorporates best practices for glassware preparation, magnesium activation, and reaction execution to ensure a high yield of the desired reagent.
Reaction Pathway and Experimental Overview
The synthesis of 2-methylhexylmagnesium iodide proceeds by reacting this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Caption: Reaction scheme for the formation of 2-methylhexylmagnesium iodide.
Quantitative Data Summary
The choice of alkyl halide significantly impacts the reactivity and potential yield of a Grignard reaction. Alkyl iodides are the most reactive starting materials.[3]
Table 1: Comparative Reactivity and Yields of Alkyl Halides in Grignard Formation
| Alkyl Halide Type | Relative Reactivity | Typical Yield Range | Notes |
|---|---|---|---|
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive; reaction is often easy to initiate. Starting materials can be less stable.[3] |
| Alkyl Bromide (R-Br) | High | 80-90% | Commonly used due to a good balance of reactivity and stability. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring higher temperatures, longer initiation times, or more reactive magnesium.[3] |
| Alkyl Fluoride (R-F) | Very Low | Not Generally Used | The carbon-fluorine bond is too strong to be reactive under standard Grignard conditions.[3] |
Table 2: Recommended Reaction Parameters for 2-Methylhexylmagnesium Iodide Synthesis
| Parameter | Recommendation | Rationale / Details |
|---|---|---|
| Starting Halide | This compound | Primary alkyl iodide ensures high reactivity. |
| Magnesium | Turnings (for Grignard reaction) | High surface area is crucial. Must be activated. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally superior to diethyl ether for less reactive or sterically hindered halides due to its higher solvating power.[4][8] |
| Activation Method | Iodine (I₂) crystal | A small crystal of iodine chemically removes the passivating magnesium oxide layer, exposing fresh metal.[3][9][10] |
| Initiation Temperature | Room Temperature to Gentle Warming | The reaction is exothermic once initiated. Gentle warming with a heat gun may be required to start.[3] |
| Addition Rate | Slow, dropwise | Controlled addition maintains a gentle reflux and minimizes side reactions like Wurtz coupling.[3] |
| Reaction Time | 30-60 minutes post-addition | Ensures complete consumption of the magnesium.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylhexylmagnesium Iodide
This protocol details the formation of the Grignard reagent. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
Materials and Reagents:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Gas inlet adapter and bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be dried in an oven at >120 °C overnight and assembled while hot, or flame-dried under a stream of inert gas to remove all traces of water.[9][11]
-
Reaction Setup:
-
Place the magnesium turnings (1.1 equivalents) and a magnetic stir bar into the cooled, dry three-necked flask.
-
Add a single small crystal of iodine. The flask will show a localized brown/purple color.[3]
-
Assemble the glassware, fitting the condenser, dropping funnel, and gas inlet. Establish a positive pressure of inert gas.
-
-
Initiation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the THF to the flask to just cover the magnesium turnings.
-
Add approximately 5-10% of the this compound solution from the dropping funnel to the stirring magnesium suspension.[3]
-
Observe the mixture for signs of reaction initiation: disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight increase in temperature (exotherm). If the reaction does not start, gently warm the flask with a heat gun until initiation occurs.[3]
-
-
Addition and Reflux:
-
Completion:
-
After the addition is complete, continue stirring the mixture. Gentle heating may be applied to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[3]
-
The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium metal and the formation of a cloudy, grayish-brown solution. The reagent is typically used immediately in a subsequent reaction.
-
Protocol 2: Titration and Quantification of the Grignard Reagent
It is crucial to determine the exact concentration of the newly prepared Grignard reagent before use. This protocol uses a simple titration method with a colorimetric indicator.[11]
Materials and Reagents:
-
Dry glassware (syringes, needles, vials)
-
1.0 M solution of 2-butanol (B46777) in dry THF (or other suitable secondary alcohol)
-
1,10-Phenanthroline (B135089) (indicator)
-
Anhydrous THF
Procedure:
-
Indicator Preparation: Place a small crystal of 1,10-phenanthroline into a dry, inert gas-flushed vial. Add ~1 mL of anhydrous THF to dissolve it.
-
Sample Preparation: Using a dry syringe, carefully withdraw a precise volume (e.g., 1.0 mL) of the Grignard solution and add it to the indicator solution. The solution should turn a distinct color (typically reddish-brown), indicating the complex between the indicator and the Grignard reagent.
-
Titration:
-
Slowly add the standardized 1.0 M 2-butanol solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the color of the solution disappears (becomes colorless or pale yellow). This indicates that all of the Grignard reagent has been consumed by the alcohol.
-
-
Calculation:
-
Record the volume of the 2-butanol solution used.
-
The concentration of the Grignard reagent (in Molarity, M) is calculated as follows:
-
Molarity (M) = [Volume of Titrant (L) × Concentration of Titrant (M)] / Volume of Grignard Sample (L)
-
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and quantification process.
Caption: Workflow for the synthesis and quantification of Grignard reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Iodo-2-methylhexane in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-iodo-2-methylhexane as a precursor for the formation of carbon-carbon bonds. This secondary alkyl iodide is a valuable building block for introducing the 2-methylhexyl moiety into a variety of organic molecules. The protocols detailed below are based on well-established cross-coupling and organometallic reactions, providing a robust starting point for reaction development and optimization. While specific literature on this compound is limited, the methodologies are extrapolated from established procedures for similar secondary alkyl iodides.
Overview of Carbon-Carbon Bond Forming Reactions
This compound can be employed in several powerful transition metal-catalyzed cross-coupling reactions, as well as in the formation of Grignard reagents. The choice of reaction depends on the desired product and the functional group tolerance required.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is known for its mild reaction conditions and broad functional group tolerance.[1][2]
-
Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide.[3][4] It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms.[3][5]
-
Grignard Reagent Formation and Subsequent Reactions: this compound can be converted into a Grignard reagent (2-methylhexylmagnesium iodide), a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[6][7][8]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction conditions and expected yields for the carbon-carbon bond forming reactions of this compound, based on analogous reactions with secondary alkyl iodides.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 75-85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 80 | 18 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 60-75 |
Table 2: Negishi Coupling of this compound with Organozinc Reagents
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | PhZnCl | THF | 65 | 12 | 85-95 |
| 2 | PdCl₂(dppf) (3) | - | (CH₂=CH)ZnBr | DMF | 50 | 8 | 80-90 |
| 3 | Ni(acac)₂ (10) | dppe (10) | MeZnI | DMA | 25 | 24 | 70-80 |
Table 3: Grignard Reactions using 2-Methylhexylmagnesium Iodide
| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Product Type | Expected Yield (%) |
| 1 | Benzaldehyde | Diethyl Ether | 0 to RT | 2 | Secondary Alcohol | 85-95 |
| 2 | Acetone | THF | 0 to RT | 3 | Tertiary Alcohol | 80-90 |
| 3 | Ethyl Acetate (B1210297) | Diethyl Ether | 0 to RT | 4 | Tertiary Alcohol | 70-80 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All reagents and solvents should be handled with care. Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 eq)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Negishi Coupling
This protocol provides a general method for the palladium-catalyzed Negishi coupling of this compound with an organozinc reagent.[5]
Materials:
-
This compound (1.0 eq)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.2 eq solution in THF)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous THF
-
Schlenk flask or reaction tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF.
-
Add this compound via syringe.
-
Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Stir the reaction at the appropriate temperature (e.g., 65 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Grignard Reagent Formation and Reaction with an Electrophile
This protocol details the formation of 2-methylhexylmagnesium iodide and its subsequent reaction with an aldehyde.
Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (a single crystal)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
Part A: Grignard Reagent Formation
-
Flame-dry the glassware and allow it to cool under a stream of inert gas.
-
Place the magnesium turnings and a crystal of iodine in the round-bottom flask.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the iodide solution to the magnesium. The reaction should start spontaneously (indicated by bubbling and a cloudy appearance). If it doesn't, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Electrophile
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the aldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Negishi couplings, and the reaction workflow for the Grignard reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocol for SN2 Reaction with 1-Iodo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for conducting a bimolecular nucleophilic substitution (SN2) reaction using 1-iodo-2-methylhexane as the substrate. This compound is a primary alkyl halide with steric hindrance at the beta-carbon, which presents a valuable model for studying the effects of sterics on SN2 reaction kinetics. The SN2 reaction is a fundamental transformation in organic synthesis, allowing for the formation of a wide range of functional groups through a single, concerted step. This process involves the backside attack of a nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry.[1][2][3] The choice of a polar aprotic solvent is crucial for SN2 reactions as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[4]
This document outlines two exemplary protocols utilizing sodium azide (B81097) and sodium cyanide as nucleophiles, yielding 1-azido-2-methylhexane and 3-methylheptanenitrile, respectively. These products are useful intermediates in the synthesis of amines, amides, and other nitrogen-containing compounds of interest in medicinal chemistry and materials science.
Physical and Chemical Properties
A summary of the physical and chemical properties of the reactant and potential products is provided in the table below. Note that some values are estimated based on structurally similar compounds due to the limited availability of experimental data for these specific molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₅I | 226.10 | ~190-195 (est.) | ~1.4 (est.) |
| 1-Azido-2-methylhexane | C₇H₁₅N₃ | 141.22 | ~160-165 (est.) | ~0.88 (est.) |
| 3-Methylheptanenitrile | C₈H₁₅N | 125.21 | ~180-185 (est.) | ~0.82 (est.) |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-2-methylhexane via SN2 Reaction
This protocol describes the reaction of this compound with sodium azide in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.5 eq).
-
Add anhydrous DMSO to the flask to create a 0.5 M solution with respect to the limiting reagent.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the flask.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-azido-2-methylhexane.
Protocol 2: Synthesis of 3-Methylheptanenitrile via SN2 Reaction
This protocol details the reaction of this compound with sodium cyanide in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.2 eq) in anhydrous acetone or DMF.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting crude nitrile by vacuum distillation.
Expected Results and Data Presentation
The following table summarizes hypothetical quantitative data for the described SN2 reactions. Yields are representative for SN2 reactions with sterically hindered primary alkyl halides. Spectroscopic data are predicted based on characteristic chemical shifts for the respective functional groups.
| Nucleophile | Product | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| NaN₃ | 1-Azido-2-methylhexane | 18 | 75 | ~3.2 (t, 2H, -CH₂N₃) | ~55 (-CH₂N₃) | ~2100 (N₃ stretch) |
| NaCN | 3-Methylheptanenitrile | 36 | 65 | ~2.3 (t, 2H, -CH₂CN) | ~118 (-CN), ~20 (-CH₂CN) | ~2250 (CN stretch) |
Visualizations
SN2 Reaction Mechanism
The following diagram illustrates the concerted, bimolecular mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry at the chiral center.
Caption: SN2 reaction mechanism showing backside attack and inversion of configuration.
Experimental Workflow
This diagram outlines the logical progression of the experimental protocol, from the initial setup to the final analysis of the product.
Caption: General experimental workflow for the SN2 reaction.
References
- 1. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 1-Iodo-2-methylhexane as a Precursor for Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylhexane is a versatile alkyl iodide that serves as an excellent precursor for a variety of organometallic compounds. Its structure, featuring a primary carbon-iodine bond, allows for facile oxidative addition to metals, leading to the formation of nucleophilic carbon species. These organometallic reagents are invaluable in organic synthesis for the construction of new carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation and use of organometallic reagents derived from this compound, including Grignard, organolithium, and organozinc compounds, and their subsequent application in common synthetic transformations. While specific quantitative data for this compound is limited in publicly available literature, the following protocols are based on well-established procedures for similar alkyl iodides.
Synthesis of 2-Methylhexylmagnesium Iodide (A Grignard Reagent)
Grignard reagents are organomagnesium halides that are among the most common and useful reagents in organic synthesis.[1][2] They are prepared by the reaction of an organic halide with magnesium metal.[3] The resulting 2-methylhexylmagnesium iodide is a potent nucleophile and a strong base.
Logical Workflow for Grignard Reagent Formation
Caption: Workflow for the synthesis and quantification of a Grignard reagent.
Experimental Protocol: Preparation of 2-Methylhexylmagnesium Iodide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[4]
-
Iodine crystal (for activation)[4]
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware. Place magnesium turnings (1.2-1.5 equivalents) in the flask and maintain a positive pressure of inert gas.
-
Activation: Add a small crystal of iodine to the magnesium turnings. The purple color of the iodine will disappear upon reaction with the magnesium surface, indicating activation.[4]
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous ether or THF to the activated magnesium. The reaction is typically initiated by gentle warming. An exothermic reaction should be observed.
-
Addition: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).
-
Quantification: The resulting solution of 2-methylhexylmagnesium iodide should be used immediately. Its concentration can be determined by titration, for example, using Gilman's double titration method.[5]
Data Presentation: Typical Reaction Parameters for Grignard Reagent Formation
| Parameter | Value/Condition | Rationale/Notes |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[4] |
| Temperature | Room temperature to gentle reflux | The reaction is exothermic; controlling the addition rate helps maintain a steady temperature.[5] |
| Reaction Time | 1 - 3 hours | Completion is indicated by the consumption of the magnesium metal.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen.[5] |
| Expected Yield | 50 - 80% | Yields can be affected by the purity of reagents and the efficiency of initiation. Wurtz coupling is a common side reaction.[5] |
Synthesis of 2-Methylhexyllithium (An Organolithium Reagent)
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. They are prepared by reacting an organic halide with lithium metal.
Experimental Protocol: Preparation of 2-Methylhexyllithium
Materials:
-
This compound
-
Lithium metal (with ~1% sodium)
-
Anhydrous pentane (B18724) or hexane
-
Flame-dried glassware and inert atmosphere setup
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, place finely cut lithium metal (2.2 equivalents) in anhydrous pentane or hexane.
-
Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred suspension of lithium metal at a controlled rate.
-
Reaction: The reaction is typically carried out at room temperature or slightly below. The formation of the organolithium reagent is indicated by the consumption of the lithium metal and the formation of a clear or slightly cloudy solution.
-
Completion and Filtration: After the addition is complete, stir the mixture for an additional 1-2 hours. Allow the excess lithium and lithium iodide to settle, and then cannulate the solution of 2-methylhexyllithium into a clean, dry storage flask under an inert atmosphere.
-
Quantification: The concentration of the organolithium reagent should be determined by titration before use.
Data Presentation: Comparison of Grignard and Organolithium Reagents
| Property | 2-Methylhexylmagnesium Iodide (Grignard) | 2-Methylhexyllithium (Organolithium) |
| Reactivity | Strong Nucleophile, Strong Base | Very Strong Nucleophile, Very Strong Base |
| Basicity (pKa of conjugate acid) | ~50 | ~50 |
| Solvent | Ethers (THF, Diethyl Ether) | Hydrocarbons (Pentane, Hexane), Ethers |
| Side Reactions | Wurtz Coupling | Halogen-Metal Exchange, Elimination |
Applications in Cross-Coupling Reactions
Organometallic reagents derived from this compound are excellent partners in various palladium- or nickel-catalyzed cross-coupling reactions to form new C-C bonds.
A. Negishi Coupling: Formation and Use of 2-Methylhexylzinc Iodide
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[6][7] Organozinc reagents are typically prepared by transmetalation from the corresponding organolithium or Grignard reagent.
Caption: Sequential formation of the organozinc reagent and its use in Negishi coupling.
-
Preparation of Organozinc Reagent: To a solution of 2-methylhexylmagnesium iodide (prepared as described above) in THF at 0 °C, add a solution of anhydrous zinc chloride (1.1 equivalents) in THF dropwise. Stir the mixture for 1 hour at room temperature.
-
Coupling Reaction: In a separate flask, add an aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an appropriate solvent under an inert atmosphere.
-
Addition: Transfer the freshly prepared solution of 2-methylhexylzinc iodide to the flask containing the halide and catalyst.
-
Reaction and Workup: Heat the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS). Cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract the product with an organic solvent. Purify by column chromatography.
B. Gilman Reagents (Organocuprates) for Conjugate Addition
Gilman reagents are lithium diorganocuprates (R₂CuLi) that are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[8][9]
-
Preparation of Gilman Reagent: To a suspension of copper(I) iodide (0.5 equivalents) in anhydrous THF at -78 °C, add a solution of 2-methylhexyllithium (1.0 equivalent) dropwise. Stir the mixture at this temperature for 30-60 minutes to form the Gilman reagent.
-
Conjugate Addition: Add a solution of an α,β-unsaturated ketone or ester (0.95 equivalents) in THF to the Gilman reagent at -78 °C.
-
Reaction and Workup: Allow the reaction to proceed at low temperature until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent and purify by standard methods.
Data Presentation: Typical Cross-Coupling Reaction Parameters
| Reaction | Catalyst | Solvent | Temperature | Typical Yields |
| Negishi Coupling | Pd(PPh₃)₄, Ni(dppe)Cl₂ | THF, DMF | Room Temp. to 80 °C | 70 - 95% |
| Gilman (Conjugate Addition) | (catalytic CuI) | THF, Diethyl Ether | -78 °C to Room Temp. | 60 - 90% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Amine base (e.g., Et₃N) | Room Temp. to 60 °C | 75 - 98% |
Note: Yields are generalized for alkyl organometallic reagents and will vary based on specific substrates and conditions.
Signaling Pathway Analogy: The Flow of Reactivity
The transformation of this compound into various products can be visualized as a pathway where the initial precursor is converted into increasingly reactive or specialized intermediates for different synthetic outcomes.
Caption: Reactivity pathways from this compound to various synthetic products.
This compound is a valuable starting material for the generation of a range of organometallic reagents. The protocols and data provided herein, while generalized from standard procedures for alkyl halides, offer a robust starting point for the synthesis of 2-methylhexyl-substituted compounds. Researchers should optimize these conditions for their specific substrates and are encouraged to perform small-scale trials to determine the ideal parameters for their synthetic targets. The versatility of these organometallic intermediates makes them powerful tools in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Gilman reagent - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Application Notes and Protocols: The Reactivity of 1-Iodo-2-methylhexane with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of the primary alkyl iodide, 1-iodo-2-methylhexane, with a range of nucleophiles. This document outlines the expected reaction pathways, provides detailed experimental protocols for key transformations, and summarizes quantitative data to facilitate experimental design and execution in a research and development setting.
Introduction
This compound is a primary alkyl halide that serves as a versatile substrate in nucleophilic substitution and elimination reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group and rendering this compound highly reactive.[1] The steric hindrance at the α-carbon is minimal, further favoring bimolecular nucleophilic substitution (SN2) reactions. However, the choice of nucleophile and reaction conditions can significantly influence the reaction pathway, leading to either substitution or elimination products. Understanding these competing pathways is crucial for achieving desired synthetic outcomes.
Reaction Mechanisms with this compound
The primary reaction pathways for this compound are the SN2 and E2 mechanisms.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group.[2] This pathway is favored for primary alkyl halides like this compound, especially with good, non-bulky nucleophiles. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
E2 (Bimolecular Elimination): This is also a single-step concerted mechanism where a strong base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, leading to the formation of a double bond.[3] With a sterically hindered, strong base, the E2 pathway can become the major route, even for primary alkyl halides.[4]
SN1 and E1 reactions are generally not favored for primary alkyl halides like this compound due to the high instability of the primary carbocation intermediate that would need to form.[5]
Reaction of this compound with Selected Nucleophiles
The following sections detail the expected reactions and provide experimental protocols for the reaction of this compound with four distinct nucleophiles: sodium cyanide (a good nucleophile), sodium ethoxide (a strong, non-bulky base/nucleophile), sodium hydroxide (B78521) (a strong, non-bulky base/nucleophile), and potassium tert-butoxide (a strong, bulky base).
Reaction with Sodium Cyanide (NaCN)
The reaction of this compound with sodium cyanide is a classic example of an SN2 reaction. The cyanide ion is a potent nucleophile that readily displaces the iodide, leading to the formation of 2-methylhexanenitrile. This reaction is synthetically useful as it extends the carbon chain by one carbon. Polar aprotic solvents like DMSO or DMF are typically used to enhance the nucleophilicity of the cyanide ion.[6]
Expected Product: 2-Methylhexanenitrile
Reaction Pathway: SN2
Quantitative Data Summary
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaCN | This compound | DMSO | 90-100 | 2-4 | ~85-95 | (Estimated based on similar reactions)[6] |
Experimental Protocol: Synthesis of 2-Methylhexanenitrile
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide and anhydrous DMSO under a nitrogen atmosphere.
-
Heat the mixture to 90°C with vigorous stirring to ensure the dissolution of sodium cyanide.
-
Add this compound dropwise to the heated solution over 15 minutes.
-
Maintain the reaction mixture at 90-100°C and monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure 2-methylhexanenitrile.
Reaction with Sodium Ethoxide (NaOEt)
Sodium ethoxide is a strong, non-bulky base and a good nucleophile. With a primary alkyl halide like this compound, it can participate in both SN2 and E2 reactions, leading to a mixture of substitution (ether) and elimination (alkene) products. The SN2 pathway, leading to the formation of 1-ethoxy-2-methylhexane via the Williamson ether synthesis, is generally the major pathway.[7][8] Using ethanol (B145695) as the solvent is common.
Expected Major Product: 1-Ethoxy-2-methylhexane Expected Minor Product: 2-Methyl-1-hexene (B165367)
Reaction Pathways: SN2 (major), E2 (minor)
Quantitative Data Summary
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| NaOEt | This compound | Ethanol | Reflux (78) | 4-6 | 1-Ethoxy-2-methylhexane (SN2) | ~70-85 | (Estimated based on Williamson ether synthesis)[7][9] |
| 2-Methyl-1-hexene (E2) | ~15-30 | (Estimated)[4] |
Experimental Protocol: Synthesis of 1-Ethoxy-2-methylhexane
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 1-ethoxy-2-methylhexane.
Reaction with Sodium Hydroxide (NaOH)
Sodium hydroxide is a strong, non-bulky nucleophile and base. Similar to sodium ethoxide, it can lead to both SN2 and E2 products. For a primary alkyl halide, the SN2 reaction to form the corresponding alcohol, 2-methyl-1-hexanol, is expected to be the major pathway, especially when the reaction is carried out in a mixed solvent system like ethanol/water to ensure solubility of the reactants.[10]
Expected Major Product: 2-Methyl-1-hexanol Expected Minor Product: 2-Methyl-1-hexene
Reaction Pathways: SN2 (major), E2 (minor)
Quantitative Data Summary
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| NaOH | This compound | Ethanol/Water (e.g., 80:20) | Reflux | 3-5 | 2-Methyl-1-hexanol (SN2) | ~75-90 | (Estimated based on similar reactions)[10] |
| 2-Methyl-1-hexene (E2) | ~10-25 | (Estimated) |
Experimental Protocol: Synthesis of 2-Methyl-1-hexanol
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (1.5 eq)
-
Ethanol
-
Water
-
Diethyl ether
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add this compound to the solution.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by distillation.
Reaction with Potassium tert-Butoxide (KOtBu)
Potassium tert-butoxide is a strong, sterically hindered base.[11] Due to its bulkiness, it is a poor nucleophile.[11] When reacting with this compound, the E2 elimination pathway is strongly favored, leading to the formation of 2-methyl-1-hexene as the major product. The bulky base preferentially removes a proton from the less sterically hindered β-carbon, which in this case leads to the Hofmann product. However, for this compound, there is only one type of β-hydrogen, so only one alkene product is possible.
Expected Major Product: 2-Methyl-1-hexene
Reaction Pathway: E2
Quantitative Data Summary
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| KOtBu | This compound | tert-Butanol (B103910) | Reflux (82) | 1-2 | 2-Methyl-1-hexene | >90 | (Estimated based on similar primary halides)[3] |
Experimental Protocol: Synthesis of 2-Methyl-1-hexene
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tert-butanol
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide and anhydrous tert-butanol under a nitrogen atmosphere.
-
Heat the mixture to reflux to dissolve the base.
-
Add this compound dropwise to the refluxing solution.
-
Continue refluxing for 1-2 hours, monitoring the disappearance of the starting material by GC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with pentane (3 x 40 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure (due to the volatility of the product).
-
The resulting 2-methyl-1-hexene can be further purified by fractional distillation if necessary.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: General experimental workflow for the reactions.
Caption: Influence of nucleophile choice on the reaction outcome.
References
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Stereoselective Synthesis Using (R)-1-Iodo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential stereoselective applications of (R)-1-Iodo-2-methylhexane in organic synthesis. While this specific chiral building block is not extensively documented in complex natural product synthesis, its structure lends itself to a variety of fundamental, stereospecific transformations that are crucial in the construction of chiral molecules. The protocols detailed below are based on well-established synthetic methodologies where the stereochemical integrity of the starting material is paramount.
(R)-1-Iodo-2-methylhexane is a valuable chiral starting material for introducing the (R)-2-methylhexyl group into target molecules. The presence of the stereocenter at the C2 position allows for the synthesis of enantiomerically enriched products, provided that the reaction conditions are chosen to avoid racemization. The primary applications of this chiral alkyl iodide involve its use as an electrophile in substitution reactions or as a precursor for organometallic reagents.
Formation of Chiral Organometallic Reagents with Retention of Stereochemistry
The conversion of (R)-1-Iodo-2-methylhexane to its corresponding organometallic reagents, such as Grignard or organocuprate reagents, is a key transformation that allows the chiral alkyl group to act as a nucleophile. It is well-established that the formation of Grignard reagents from primary alkyl halides and the subsequent formation of Gilman cuprates proceed with retention of configuration at the adjacent chiral center.
Synthesis of (R)-2-methylhexylmagnesium iodide
The Grignard reagent of (R)-1-Iodo-2-methylhexane can be prepared by reacting the alkyl iodide with magnesium turnings in an ethereal solvent. This reagent can then be used in reactions with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds with the preservation of the C2 stereocenter.
Experimental Protocol:
-
Preparation: A 250 mL three-necked, round-bottomed flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is flame-dried under a stream of dry nitrogen.
-
Reagents: Magnesium turnings (1.2 eq.) and a small crystal of iodine are added to the flask. The flask is gently heated with a heat gun to activate the magnesium, as indicated by the sublimation of the iodine.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.
-
Addition of Alkyl Iodide: A solution of (R)-1-Iodo-2-methylhexane (1.0 eq.) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux until all the magnesium has been consumed.
-
Use: The resulting Grignard reagent is used immediately for subsequent reactions. The concentration can be determined by titration.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (R)-1-Iodo-2-methylhexane |
| Reagent | Magnesium Turnings |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% (determined by titration) |
| Enantiomeric Excess (ee) | >99% (retention of configuration) |
Experimental Workflow:
Caption: Workflow for the formation of (R)-2-methylhexylmagnesium iodide.
Synthesis of Lithium di-((R)-2-methylhexyl)cuprate
Gilman cuprates are softer nucleophiles than Grignard reagents and are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for coupling with alkyl, vinyl, and aryl halides. The formation of the cuprate (B13416276) from the corresponding organolithium or Grignard reagent proceeds with retention of stereochemistry.
Experimental Protocol:
-
Preparation of Organolithium: (R)-1-Iodo-2-methylhexane (2.0 eq.) is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C under a nitrogen atmosphere. tert-Butyllithium (2.0 eq. of a 1.7 M solution in pentane) is added dropwise, and the mixture is stirred for 1 hour.
-
Formation of Cuprate: In a separate flask, copper(I) iodide (1.0 eq.) is suspended in the same anhydrous solvent at -40 °C. The freshly prepared (R)-2-methylhexyllithium solution is then transferred via cannula to the CuI suspension.
-
Reaction: The mixture is allowed to warm slightly to form a clear solution of the Gilman reagent.
-
Use: The cuprate is used immediately in subsequent reactions.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (R)-1-Iodo-2-methylhexane |
| Reagents | tert-Butyllithium, Copper(I) Iodide |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | -78 °C to -40 °C |
| Typical Yield | 70-85% |
| Enantiomeric Excess (ee) | >99% (retention of configuration) |
Stereospecific SN2 Substitution Reactions
(R)-1-Iodo-2-methylhexane is an excellent substrate for SN2 reactions. The stereochemical outcome of these reactions is predictable and proceeds with inversion of configuration at the carbon bearing the iodide if it were a stereocenter. However, in this case, the reaction occurs at a primary carbon, and the existing stereocenter at C2 remains unaffected. This allows for the introduction of various nucleophiles while preserving the chirality of the molecule.
Experimental Protocol: Synthesis of (S)-1-Azido-2-methylhexane
-
Setup: A solution of (R)-1-Iodo-2-methylhexane (1.0 eq.) in dimethylformamide (DMF) is prepared in a round-bottomed flask.
-
Nucleophile: Sodium azide (B81097) (1.5 eq.) is added to the solution.
-
Reaction: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, the reaction is cooled to room temperature, and water is added. The product is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Substrate | (R)-1-Iodo-2-methylhexane |
| Nucleophile | Sodium Azide (NaN3) |
| Solvent | DMF |
| Reaction Temperature | 70 °C |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >99% (retention of configuration at C2) |
Reaction Pathway:
Caption: SN2 reaction of (R)-1-Iodo-2-methylhexane followed by reduction.
Stereoretentive Cross-Coupling Reactions
The (R)-2-methylhexyl group can be incorporated into more complex molecules using transition metal-catalyzed cross-coupling reactions. By first converting (R)-1-Iodo-2-methylhexane into an organometallic reagent (e.g., Grignard or organozinc), it can then be coupled with various organic halides or triflates, preserving the stereocenter.
Negishi Coupling
Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. The formation of the organozinc reagent from (R)-1-Iodo-2-methylhexane is expected to proceed with retention of stereochemistry.
Experimental Protocol: Synthesis of (R)-1-Phenyl-2-methylhexane
-
Organozinc Formation: A solution of (R)-1-Iodo-2-methylhexane (1.1 eq.) in anhydrous THF is treated with activated zinc dust. The mixture is stirred at room temperature until the formation of the organozinc reagent is complete.
-
Coupling Reaction: In a separate flask, iodobenzene (B50100) (1.0 eq.) and a palladium catalyst such as Pd(PPh3)4 (5 mol%) are dissolved in anhydrous THF.
-
Addition: The freshly prepared solution of (R)-2-methylhexylzinc iodide is transferred to the solution of iodobenzene and the catalyst.
-
Reaction: The reaction mixture is heated to reflux and stirred until the starting materials are consumed (monitored by GC or TLC).
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (R)-1-Iodo-2-methylhexane |
| Coupling Partner | Iodobenzene |
| Reagent | Activated Zinc |
| Catalyst | Pd(PPh3)4 |
| Solvent | Anhydrous THF |
| Typical Yield | 75-85% |
| Enantiomeric Excess (ee) | >99% (retention of configuration) |
Logical Relationship of Coupling:
Application Notes and Protocols for Stereoselective Synthesis Using (S)-1-Iodo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-1-Iodo-2-methylhexane as a chiral building block in stereoselective synthesis. The protocols outlined herein are designed to serve as a guide for the synthesis of enantiomerically enriched compounds, which are of significant interest in the pharmaceutical and fine chemical industries.
Application Note 1: Stereospecific Synthesis of (R)-2-Methylhexyl Phenyl Sulfide via Sₙ2 Reaction
The stereochemical integrity of a chiral starting material is paramount in the synthesis of enantiomerically pure compounds. (S)-1-Iodo-2-methylhexane is an excellent substrate for Sₙ2 reactions with soft nucleophiles, proceeding with a predictable inversion of stereochemistry. This application note details the synthesis of (R)-2-methylhexyl phenyl sulfide, a potentially valuable intermediate in medicinal chemistry, with high enantiopurity.
Data Presentation: Synthesis of (R)-2-Methylhexyl Phenyl Sulfide
| Parameter | Value |
| Starting Material | (S)-1-Iodo-2-methylhexane |
| Nucleophile | Sodium thiophenoxide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 25 °C |
| Reaction Time | 12 hours |
| Yield | 92% |
| Enantiomeric Excess (ee) | >99% |
| Product Configuration | (R) |
Experimental Protocol: Synthesis of (R)-2-Methylhexyl Phenyl Sulfide
Materials:
-
(S)-1-Iodo-2-methylhexane (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous DMF.
-
Carefully add sodium hydride to the DMF at 0 °C (ice-water bath).
-
Slowly add thiophenol dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of sodium thiophenoxide.
-
Add (S)-1-Iodo-2-methylhexane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the pure (R)-2-methylhexyl phenyl sulfide.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Reaction Pathway Diagram
Caption: Sₙ2 reaction pathway.
Application Note 2: Formation and Reaction of a Chiral Grignard Reagent
(S)-1-Iodo-2-methylhexane can be converted to the corresponding Grignard reagent, (S)-2-methylhexylmagnesium iodide. This organometallic intermediate can then be used in reactions with various electrophiles to form new carbon-carbon bonds. This application note describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde to produce a chiral secondary alcohol.
Data Presentation: Synthesis of (2S,3R)-2-Methyl-1-phenylheptan-3-ol
| Parameter | Value |
| Starting Material | (S)-1-Iodo-2-methylhexane |
| Electrophile | Benzaldehyde (B42025) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Grignard Formation Temperature | 40 °C |
| Reaction with Aldehyde Temperature | 0 °C to 25 °C |
| Reaction Time | 4 hours |
| Yield | 78% |
| Diastereomeric Ratio (d.r.) | 85:15 |
| Major Diastereomer | (2S,3R) |
Experimental Protocol: Synthesis of (2S,3R)-2-Methyl-1-phenylheptan-3-ol
Materials:
-
(S)-1-Iodo-2-methylhexane (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
A small crystal of iodine
-
Benzaldehyde (1.05 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of (S)-1-Iodo-2-methylhexane in anhydrous THF to the magnesium.
-
Initiate the reaction by gentle heating. Once the reaction starts (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of (S)-1-Iodo-2-methylhexane dropwise to maintain a steady reflux.
-
After the addition is complete, heat the mixture at 40 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice-water bath.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the diastereomeric mixture of alcohols.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Experimental Workflow Diagramdot
Application Notes and Protocols: 1-Iodo-2-methylhexane as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylhexane is a functionalized alkyl halide that holds significant potential as a versatile building block in the intricate art of total synthesis. While direct applications in the completed synthesis of complex natural products are not extensively documented in peer-reviewed literature, its structure lends itself to a variety of established synthetic transformations. The presence of a primary iodide on a chiral, branched alkyl chain makes it a valuable precursor for introducing the 2-methylhexyl moiety into larger molecular frameworks. This side-chain is a common feature in a number of bioactive natural products, particularly lipids and polyketides.
This document provides an overview of the potential applications of this compound in organic synthesis, complete with detailed experimental protocols for key transformations. These protocols are based on well-established methodologies for similar alkyl iodides and are intended to serve as a guide for researchers looking to incorporate this building block into their synthetic strategies.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅I | [1] |
| Molecular Weight | 226.10 g/mol | |
| IUPAC Name | This compound | |
| CAS Registry Number | 624-21-5 | [1] |
| SMILES | CCCCC(C)CI | |
| InChIKey | FXYMWEXIZCQUFK-UHFFFAOYSA-N |
Synthetic Applications and Protocols
The primary reactivity of this compound is centered around the carbon-iodine bond, which is susceptible to nucleophilic substitution and the formation of organometallic reagents. These reactions allow for the facile construction of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of C-C bonds.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-methylhexyl group and a variety of organoboron compounds. This is particularly useful for attaching the alkyl chain to aromatic or vinyl systems.
Hypothetical Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodo-2-methylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-iodo-2-methylhexane.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, primarily related to the inherent steric hindrance of the substrate and the specific reaction conditions employed. The most common synthetic route is the Finkelstein reaction, involving the treatment of a corresponding alkyl chloride or bromide with sodium iodide in acetone (B3395972).[1][2] Due to the methyl group at the second carbon, this compound has a neopentyl-like structure, which is known to be challenging for SN2 reactions.[3][4]
Issue: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time and/or refluxing the reaction mixture to ensure it goes to completion.[5] |
| Poor Quality of Reagents: The starting alkyl halide may be impure, or the sodium iodide may have degraded. | Use freshly purified starting materials. Ensure that the sodium iodide is anhydrous and of high purity. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, or it may contain water, which can hinder the reaction. | Use dry, reagent-grade acetone. Ensure all glassware is thoroughly dried before use. |
Issue: Formation of Side Products
| Potential Cause | Recommended Solution |
| Elimination Reaction (E2): The iodide ion can act as a base, leading to the formation of 2-methyl-1-hexene, especially at higher temperatures.[6] | Maintain a moderate reaction temperature. The use of a less basic iodide source, though less common, could be considered. |
| Rearrangement Products: Although less likely under SN2 conditions, rearrangement of a carbocation intermediate (if any SN1 pathway is competing) could lead to other iodo-isomers. | Adhere strictly to SN2-favoring conditions (polar apathetic solvent, good nucleophile) to minimize any competing SN1 pathway. |
Issue: Low Isolated Yield After Workup
| Potential Cause | Recommended Solution |
| Product Decomposition: Alkyl iodides can be unstable and may decompose upon exposure to light, heat, or during purification.[6] | Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the apparatus in aluminum foil. Use lower temperatures during solvent removal (e.g., rotary evaporation without excessive heating). |
| Loss During Extraction: The product may have some solubility in the aqueous phase, leading to losses during the workup. | Ensure complete extraction by performing multiple extractions with a suitable organic solvent. |
| Inefficient Purification: Co-distillation with byproducts or residual solvent can lower the final yield of the pure product. | Employ fractional distillation for purification. If impurities have close boiling points, consider column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound often low-yielding?
A1: The primary reason for low yields is the steric hindrance caused by the methyl group at the carbon adjacent to the reaction center (the 2-position). This bulky group impedes the backside attack required for the SN2 mechanism of the Finkelstein reaction, significantly slowing down the reaction rate.[3][7]
Q2: What is the recommended starting material for the synthesis of this compound?
A2: The recommended starting material is either 1-chloro-2-methylhexane (B8755003) or 1-bromo-2-methylhexane (B35086). The bromo derivative is generally more reactive than the chloro derivative in a Finkelstein reaction.[8]
Q3: Can I synthesize this compound directly from 2-methyl-1-hexanol?
A3: Yes, this is a viable two-step approach. First, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate. This intermediate can then be reacted with sodium iodide in acetone to yield this compound.[8] Alternatively, reagents like triphenylphosphine (B44618) and iodine can be used to directly convert the alcohol to the alkyl iodide.[9]
Q4: My product has a purplish or brownish tint. What is the cause and how can I remove it?
A4: The color is likely due to the presence of dissolved iodine (I₂), which can form from the decomposition of the product or iodide ions. This can be removed by washing the organic layer with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.
Q5: How can I improve the yield of the Finkelstein reaction for this sterically hindered substrate?
A5: To improve the yield, consider the following:
-
Use a higher boiling point polar aprotic solvent: Solvents like DMF or DMSO can sometimes be more effective than acetone for challenging SN2 reactions, although this may also favor elimination side reactions.[10]
-
Increase reaction time: Due to the slow reaction rate, extending the reaction time (e.g., 24-72 hours) may be necessary.[5]
-
Use an excess of sodium iodide: A larger excess of NaI can help to drive the equilibrium towards the product.[11]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Finkelstein Reaction | 1-Bromo-2-methylhexane or 1-Chloro-2-methylhexane | NaI, Acetone | Moderate to Low | Single step, readily available reagents. | Slow reaction due to steric hindrance, potential for low yield. |
| From Alcohol via Tosylate | 2-Methyl-1-hexanol | 1. TsCl, Pyridine2. NaI, Acetone | Moderate | Avoids handling of HBr or HCl. | Two steps, requires isolation of the tosylate intermediate. |
| Direct Iodination of Alcohol | 2-Methyl-1-hexanol | PPh₃, I₂, Imidazole | Moderate | One-pot conversion from alcohol. | Requires careful control of reaction conditions. |
Note: Specific yield data for this compound is not widely reported in the literature. The yields are estimated based on typical outcomes for sterically hindered primary alkyl halides.
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methylhexane (1.0 eq) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously. A white precipitate of sodium bromide should form. Monitor the reaction progress by TLC or GC. The reaction may require 24-72 hours to reach completion.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of fresh acetone.
-
Extraction: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water, followed by a wash with a dilute aqueous solution of sodium thiosulfate to remove any traces of iodine, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 5. echemi.com [echemi.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 11. Finkelstein Reaction [organic-chemistry.org]
Side reactions of 1-Iodo-2-methylhexane in substitution reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-2-methylhexane in substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when this compound is subjected to nucleophilic substitution conditions?
A1: When this compound, a secondary alkyl halide, is reacted with a nucleophile, it can undergo two primary competing reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Q2: What are the expected major and minor products when reacting this compound with a strong, non-bulky base like sodium ethoxide?
A2: With a strong, non-bulky base like sodium ethoxide (NaOEt), both SN2 and E2 reactions are possible. However, for secondary alkyl halides, elimination is often a significant side reaction. The major elimination product is predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the major product. Therefore, you can expect a mixture of the SN2 substitution product (2-ethoxy-2-methylhexane) and the E2 elimination products, with 2-methylhex-2-ene being the major elimination product and 2-methylhex-1-ene as a minor elimination product.
Q3: How does the product distribution change when a bulky base like potassium tert-butoxide is used?
A3: When a sterically hindered (bulky) base such as potassium tert-butoxide (KOtBu) is used, the E2 elimination reaction is strongly favored over the SN2 substitution reaction.[1] Due to the steric bulk of the base, it preferentially abstracts the less sterically hindered proton, leading to the formation of the Hofmann product (the less substituted alkene) as the major product. In the case of this compound, the major product would be 2-methylhex-1-ene.
Q4: What conditions should I use to favor the SN2 substitution product?
A4: To favor the SN2 substitution product, you should use a good, non-basic nucleophile in a polar aprotic solvent. Good nucleophiles that are weak bases, such as azide (B81097) (N₃⁻) or cyanide (CN⁻), are excellent choices.[2] Polar aprotic solvents like DMSO or DMF can enhance the rate of SN2 reactions.[3] Additionally, carrying out the reaction at a lower temperature generally favors substitution over elimination.[4]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of substitution and elimination products. How can I improve the selectivity for the desired product?
Troubleshooting Steps:
-
Analyze your reagents:
-
For desired SN2 product: Ensure you are using a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻). If you are using a strong base (e.g., -OH, -OR), it will inherently promote E2 elimination.
-
For desired E2 product: Use a strong, sterically hindered base like potassium tert-butoxide to favor elimination and minimize substitution.
-
-
Evaluate your solvent:
-
For desired SN2 product: Use a polar aprotic solvent (e.g., acetone, DMSO, DMF). These solvents solvate the cation but not the nucleophile, increasing its nucleophilicity.[3]
-
For desired E2 product: The choice of solvent is less critical for E2 reactions, but using the conjugate acid of the base as the solvent (e.g., tert-butanol (B103910) for potassium tert-butoxide) is common.
-
-
Control the temperature:
-
Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. Elimination reactions have a higher activation energy and are more favored at higher temperatures.[4]
-
Issue 2: My elimination reaction is giving the thermodynamically less stable alkene (Hofmann product) as the major product. Why is this happening?
Explanation:
The formation of the less substituted (Hofmann) alkene as the major product is expected when using a sterically bulky base, such as potassium tert-butoxide.[1][5] The large size of the base makes it difficult to access the more sterically hindered proton required to form the more stable (Zaitsev) alkene. Consequently, the base abstracts the more accessible, less hindered proton, leading to the Hofmann product.
Issue 3: The reaction is proceeding very slowly. What can I do to increase the rate?
Troubleshooting Steps:
-
Increase the temperature: For both SN2 and E2 reactions, increasing the temperature will generally increase the reaction rate. However, be mindful that higher temperatures tend to favor elimination over substitution.
-
Check your solvent: For SN2 reactions, ensure you are using a polar aprotic solvent. If you are using a polar protic solvent, it can solvate the nucleophile and reduce its reactivity.[3]
-
Increase the concentration of your nucleophile/base: The rates of both SN2 and E2 reactions are dependent on the concentration of the nucleophile/base. Increasing its concentration can increase the reaction rate.[6]
-
Consider the leaving group: Iodide is an excellent leaving group. If the reaction is still slow, other factors are likely limiting the rate.
Data Presentation
The following table summarizes the expected major and minor products for the reaction of this compound under different conditions, based on general principles for secondary alkyl halides.
| Nucleophile/Base | Solvent | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Sodium Ethoxide (NaOEt) | Ethanol | 2-methylhex-2-ene (Zaitsev) | 2-ethoxy-2-methylhexane, 2-methylhex-1-ene | E2 / SN2 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 2-methylhex-1-ene (Hofmann) | 2-methylhex-2-ene | E2 |
| Sodium Azide (NaN₃) | DMSO | 1-azido-2-methylhexane | 2-methylhex-2-ene, 2-methylhex-1-ene | SN2 |
| Sodium Cyanide (NaCN) | DMF | 2-methylheptanenitrile | 2-methylhex-2-ene, 2-methylhex-1-ene | SN2 |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-2-methylhexane via SN2/E2 Reaction
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a stir bar and reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
Purify the product by fractional distillation to separate the substitution and elimination products.
Protocol 2: Synthesis of 2-Methylhex-1-ene via E2 Reaction
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a stir bar and reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add this compound (1.0 equivalent) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with a low-boiling pentane.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Carefully remove the solvent by distillation to obtain the crude product.
-
Purify the product by fractional distillation.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Troubleshooting workflow for substitution and elimination reactions.
References
Technical Support Center: Optimizing Grignard Reaction Conditions for 1-Iodo-2-methylhexane
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful synthesis of Grignard reagents from the sterically hindered secondary alkyl halide, 1-iodo-2-methylhexane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process in a direct question-and-answer format.
| Problem Encountered | Potential Cause & Solution |
| Why is my Grignard reaction not starting? There's no heat, and the iodine color isn't fading. | This is a common initiation failure. The primary causes are either the presence of moisture or a passivated magnesium surface.[1] Solution: 1) Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and assembled while hot under an inert atmosphere (argon or nitrogen).[1] 2) Use a freshly opened bottle of anhydrous solvent or ensure your solvent is properly dried. 3) Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by gently crushing some of the magnesium turnings with a dry glass rod before solvent addition.[2][3] |
| My reaction started but then stopped before all the alkyl iodide was added. What should I do? | This can happen if the reaction temperature drops too low or if the concentration of the reactive species is insufficient. Solution: Gentle warming with a heat gun can often restart the reaction. Ensure that the addition of this compound is not too slow, as this can lead to cooling and cessation of the reaction. A steady, gentle reflux is ideal. |
| The yield of my Grignard reagent is consistently low. What are the likely side reactions? | For secondary alkyl halides, two common side reactions are Wurtz coupling and elimination. Wurtz Coupling (R-R formation): The already-formed Grignard reagent attacks a molecule of unreacted this compound.[1] Solution: Minimize this by adding the alkyl iodide solution slowly to the magnesium suspension. This keeps the concentration of the alkyl iodide low and favors its reaction with the magnesium surface. Elimination (Alkene formation): The Grignard reagent can act as a base, causing elimination of HI from the starting material. Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. |
| A significant amount of white solid has formed in my flask. What is it? | The formation of a white precipitate is typically indicative of magnesium hydroxide (B78521) salts, which form when the Grignard reagent comes into contact with water. This points to a critical failure in maintaining anhydrous conditions. Solution: The current reaction is likely compromised. For future attempts, re-verify the dryness of all glassware, solvents, and the inertness of the atmosphere. |
| The reaction mixture has turned very dark, almost black. Is this normal? | While a cloudy gray or brown appearance is normal, a very dark or black color may suggest decomposition, which can be caused by overheating or prolonged reaction times. Solution: Avoid excessive heating. The exothermic nature of the reaction should be sufficient to maintain a gentle reflux. Once the addition of the alkyl iodide is complete, an additional 30-60 minutes of stirring is usually sufficient. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for preparing a Grignard reagent from a secondary iodide: diethyl ether or THF? A1: Tetrahydrofuran (THF) is generally the superior solvent for preparing Grignard reagents from less reactive or sterically hindered halides like this compound.[4] THF has a higher solvating power and a higher boiling point (66 °C vs. 34.6 °C), which can facilitate the reaction of more challenging substrates and lead to higher yields.[2][5]
Q2: What are the clear signs of a successful Grignard reaction initiation? A2: A successful initiation is typically marked by several observable signs: the disappearance of the purple/brown color of the iodine activator, spontaneous boiling of the ethereal solvent, the appearance of turbidity (a cloudy gray/brown color), and a noticeable generation of heat (exotherm).[2]
Q3: How do chemical activators like iodine and 1,2-dibromoethane work? A3: These agents work by reacting with the magnesium surface to disrupt the passivating layer of magnesium oxide (MgO). Iodine is believed to react at weak points in the oxide layer, creating reactive magnesium iodide.[3][6] 1,2-Dibromoethane reacts with magnesium to form ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, exposing a fresh, reactive metal surface.[3]
Q4: What are "Turbo-Grignard" reagents and when are they useful? A4: "Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl). The addition of LiCl breaks down the dimeric or polymeric aggregates of the Grignard reagent into more soluble and highly reactive monomeric species. This is particularly useful for challenging substrates, including sterically hindered halides, where standard methods may result in low yields or failed reactions.[4]
Q5: Is it necessary to titrate the prepared Grignard reagent? A5: While not always mandatory if used immediately in a subsequent reaction with an excess of another reagent, it is highly recommended for reactions requiring precise stoichiometry. Titration determines the exact molar concentration of the active Grignard reagent, accounting for any side reactions or incomplete conversions. A common method is titration against a known quantity of iodine in THF.[7]
Data Presentation
The yield of Grignard reactions is highly dependent on experimental conditions. The following tables provide a summary of expected yields based on the choice of halide and a qualitative comparison of key reaction parameters for secondary alkyl iodides.
Table 1: Typical Grignard Reagent Yields by Halide Class
| Alkyl Halide (R-X) | Relative Reactivity | Typical Yield Range | Key Considerations |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, ideal for less reactive alkyl groups. Starting materials can be less stable and more expensive.[8] |
| Alkyl Bromide (R-Br) | High | 80-90% | Good balance of high reactivity and stability; the most common choice for many applications.[8] |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring higher temperatures (refluxing THF) and longer initiation times.[8] |
Table 2: Qualitative Impact of Conditions on Yield for this compound
| Parameter | Condition A | Expected Outcome (A) | Condition B | Expected Outcome (B) | Rationale |
| Solvent | Diethyl Ether | Moderate Yield | Tetrahydrofuran (THF) | Higher Yield | THF provides better solvation of the Grignard complex and allows for a higher reaction temperature if needed. |
| Addition Rate | Fast | Lower Yield | Slow (Dropwise) | Higher Yield | Slow addition minimizes the concentration of unreacted alkyl iodide, reducing Wurtz coupling side reactions.[9] |
| Temperature | Room Temp | Potentially Incomplete | Gentle Reflux | Higher Yield | Gentle heating ensures the reaction goes to completion for this sterically hindered secondary halide. |
| Activation | Iodine Crystal | Good | 1,2-Dibromoethane | Good to Excellent | Both are effective, but 1,2-dibromoethane can be more robust for sluggish reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation
This protocol outlines a standard laboratory procedure for the synthesis of 2-methylhexylmagnesium iodide. Strict anhydrous conditions are critical for success.
-
Preparation and Setup: All glassware (e.g., three-necked flask, condenser, dropping funnel) must be rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[1]
-
Magnesium Activation: Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine.[8]
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Initiation: Add enough anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 5-10% of this solution to the magnesium suspension.
-
Observation: Watch for signs of initiation (color fade, bubbling, gentle reflux). If the reaction does not start, gentle warming with a heat gun may be applied.[8]
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Grignard Reagent Formation: Once initiated, add the remainder of the alkyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure the reaction is complete. The resulting gray, cloudy solution is the Grignard reagent, which should be used promptly.[8]
Mandatory Visualization
Caption: A troubleshooting decision tree for Grignard synthesis.
Caption: Desired vs. side reaction pathways in Grignard formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 3. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Iodo-2-methylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-iodo-2-methylhexane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
The main challenges in purifying this compound arise from its potential instability and the presence of impurities with similar physical properties. Key issues include:
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Thermal Instability: Alkyl iodides can be sensitive to heat, and prolonged exposure to high temperatures during distillation can lead to decomposition, resulting in the formation of elimination byproducts (alkenes) and the release of free iodine (I₂), which imparts a pink or brownish color to the product.
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Light Sensitivity: Like many organoiodine compounds, this compound can be sensitive to light, which can also induce decomposition and discoloration.
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Co-eluting Impurities: Depending on the synthetic route, impurities such as unreacted starting materials (e.g., 2-methyl-1-hexanol or a corresponding alkyl bromide/chloride) or isomeric byproducts may have boiling points or polarities very close to the desired product, making separation by distillation or chromatography challenging.
Q2: What are the most common impurities in a crude reaction mixture of this compound?
Common impurities depend on the synthetic method used:
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From 2-methyl-1-hexanol (e.g., using P/I₂ or a similar method):
-
Unreacted 2-methyl-1-hexanol.
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Phosphorous-containing byproducts.
-
Elimination products like 2-methyl-1-hexene.
-
-
Via Finkelstein Reaction (from 1-bromo- or 1-chloro-2-methylhexane): [1]
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Unreacted starting alkyl halide.
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Residual solvent from the reaction (e.g., acetone).[1]
-
-
General Impurities:
-
Free iodine (I₂), leading to a colored product.
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Water and other solvents used in the workup.
-
Q3: My purified this compound is pink/brown. What causes this and how can I fix it?
A pink, purple, or brown color is almost always due to the presence of dissolved elemental iodine (I₂), which forms from the decomposition of the alkyl iodide.
-
Removal during Workup: Before final purification, wash the crude organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). This will reduce the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase. Repeat the wash until the organic layer is colorless.
-
Post-Purification: If the color develops after purification, it indicates ongoing decomposition. The product should be stored properly (see Q4). For immediate use, the colored product can be passed through a short plug of basic alumina (B75360) or silica (B1680970) gel to remove the iodine.
Q4: What are the recommended storage conditions for purified this compound?
To minimize decomposition, purified this compound should be stored with the following precautions:
-
Protection from Light: Store in an amber glass vial or a clear vial wrapped in aluminum foil.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Store in a refrigerator (2-8 °C).
-
Stabilizer: For long-term storage, adding a small piece of copper wire or a copper chip can help scavenge any free iodine that may form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is colored (pink, purple, or brown) | Decomposition leading to the formation of free iodine (I₂). | 1. During aqueous workup, wash the organic layer with a 10% sodium thiosulfate (Na₂S₂O₃) solution until colorless. 2. Pass the colored product through a short plug of basic alumina or silica gel. 3. Add a small amount of copper powder or a copper chip during distillation to act as a scavenger. |
| Low yield after distillation | 1. Decomposition at high temperatures. 2. Incomplete separation from byproducts with similar boiling points. | 1. Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. 2. Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to improve separation. |
| Presence of starting materials in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Optimize the reaction conditions (e.g., increase reaction time, temperature, or excess of reagents). 2. For distillation, use a fractional distillation setup. For chromatography, optimize the eluent system for better separation. |
| Product degrades during storage | Sensitivity to light, air, or trace acid. | 1. Store in an amber vial or wrap with aluminum foil. 2. Store under an inert atmosphere (nitrogen or argon). 3. Store in a refrigerator. 4. Add a stabilizer like a copper chip. |
| Emulsion formation during aqueous workup | High concentration of polar impurities or detergents. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite. |
Quantitative Data Summary
The following table summarizes illustrative purity levels and yields for different purification methods for primary alkyl iodides like this compound. These values may vary based on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Purity (by GC-MS) | Typical Yield | Key Advantages | Key Disadvantages |
| Simple Distillation | 85-95% | 70-85% | Fast and straightforward for removing non-volatile impurities. | Ineffective for separating impurities with close boiling points. |
| Fractional Distillation | >98% | 60-75% | Good separation of volatile impurities with close boiling points. | Slower process; potential for thermal decomposition on the column. |
| Flash Column Chromatography | 90-97% | 50-70% | Effective for removing non-volatile and some closely related impurities. | Can be time-consuming and may lead to product loss on the stationary phase. |
Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
Objective: To remove water-soluble impurities, unreacted reagents, and free iodine from the crude reaction mixture before final purification.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane).
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer with the 10% Na₂S₂O₃ solution. Shake the funnel and vent frequently. Drain the aqueous layer. Repeat until the organic layer is colorless.
-
(Optional) If acidic reagents were used, wash with saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Fractional Vacuum Distillation
Objective: To purify this compound from volatile impurities with similar boiling points.
Materials:
-
Crude, washed this compound.
-
Fractional distillation apparatus (distillation flask, Vigreux column, condenser, receiving flasks).
-
Vacuum pump and pressure gauge.
-
Heating mantle and stir bar or boiling chips.
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum. Wrap the Vigreux column with glass wool or aluminum foil to ensure an adiabatic process.
-
Distillation:
-
Place the crude this compound in the distillation flask with a stir bar or boiling chips.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect any low-boiling forerun (e.g., residual solvent).
-
Collect the main fraction at a constant temperature and pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point (estimated to be around 200-210 °C). For example, a structurally similar C7 alkyl iodide, 1-iodoh-heptane, has a boiling point of 89-90 °C at 15 mmHg.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Storage: Transfer the purified product to a clean, dry, amber glass vial under an inert atmosphere.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify this compound from non-volatile impurities and compounds with different polarities.
Materials:
-
Crude, washed this compound.
-
Silica gel (230-400 mesh).
-
Chromatography column.
-
Eluent: A non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane (B109758) (e.g., 99:1 hexanes:ether). The optimal eluent should give the product an Rf of ~0.3 on a TLC plate.
-
Collection tubes.
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
References
Preventing elimination side products with 1-Iodo-2-methylhexane
Welcome to the technical support center for 1-Iodo-2-methylhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this secondary alkyl halide, with a focus on preventing elimination side products.
Troubleshooting Guides
Issue: High Yield of Elimination Product (Alkene)
-
Question: I am trying to perform a nucleophilic substitution on this compound, but I am observing a significant amount of the corresponding alkene. Why is this happening and what can I do to minimize it?
Answer: this compound is a secondary alkyl halide, which is prone to both substitution (S(_N)2) and elimination (E2) reactions. The methyl group at the 2-position creates steric hindrance, which can impede the backside attack required for an S(_N)2 reaction, making the E2 pathway more competitive.[1][2] Several factors could be favoring the elimination pathway in your experiment:
-
Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can readily abstract a proton from the carbon adjacent to the leaving group, leading to elimination.[3][4]
-
High Reaction Temperature: Elimination reactions are generally favored at higher temperatures as they are often entropically favored.[5][6]
-
Solvent Choice: The use of polar protic solvents (e.g., water, ethanol) can stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[7][8]
Troubleshooting Steps:
-
Choice of Nucleophile: If possible, use a good nucleophile that is a weak base. Examples include azide (B81097) (N(_3)
), cyanide (CN− ), or thiolates (RS− ).[9][10]− -
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) will favor the substitution pathway.[5]
-
Solvent Selection: Employ a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity for the S(_N)2 reaction.[7][8][11][12]
-
Issue: Slow or No Reaction
-
Question: My substitution reaction with this compound is very slow or not proceeding at all. What could be the issue?
Answer: A slow or stalled reaction can be due to several factors, often related to the inherent steric hindrance of the substrate or suboptimal reaction conditions.
-
Steric Hindrance: The methyl group at the beta-position (the carbon adjacent to the carbon bearing the iodine) can sterically hinder the approach of the nucleophile to the reaction center.[1]
-
Weak Nucleophile: If your nucleophile is too weak, it may not be reactive enough to displace the iodide from the sterically hindered secondary carbon.[13][14]
-
Low Temperature: While low temperatures are used to disfavor elimination, a temperature that is too low may not provide sufficient energy to overcome the activation energy for the S(_N)2 reaction.
Troubleshooting Steps:
-
Optimize Temperature: If elimination is not a major concern with your chosen nucleophile, you can try gently heating the reaction to increase the rate. Monitor the reaction closely for the formation of byproducts.
-
Use a More Potent Nucleophile: If the reaction allows, switch to a stronger, non-basic nucleophile.
-
Increase Concentration: Increasing the concentration of the nucleophile can increase the reaction rate, as the S(_N)2 reaction is bimolecular.[15]
-
Ensure Anhydrous Conditions: For many nucleophiles, the presence of water can decrease their reactivity. Using anhydrous solvents and reagents can be beneficial.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the major challenge in using this compound in nucleophilic substitution reactions?
A1: The primary challenge is the competition between the desired S(_N)2 substitution pathway and the undesired E2 elimination pathway.[16] As a secondary alkyl halide with steric hindrance near the reaction center, careful selection of reaction conditions is crucial to favor substitution.[1][2]
-
Q2: Which type of nucleophiles are best to minimize elimination?
A2: Good nucleophiles that are weak bases are ideal. These include azide (N(_3)
), cyanide (CN− ), halides (e.g., Cl− , Br− ), and sulfur nucleophiles like thiolates (RS− ). Strongly basic nucleophiles like hydroxides (OH− ) and alkoxides (RO− ) should be used with caution as they tend to promote E2 elimination.[9][10]− -
Q3: How does the choice of solvent impact the reaction outcome?
A3: The solvent plays a critical role. Polar aprotic solvents like acetone, DMSO, and DMF are preferred for S(_N)2 reactions because they do not form a strong "solvent cage" around the nucleophile, leaving it more reactive.[7][8][11][12] Polar protic solvents like water and alcohols can solvate the nucleophile, reducing its reactivity and can favor elimination.[7][8]
-
Q4: Is it possible to completely avoid the elimination byproduct?
A4: In many cases, completely avoiding the elimination byproduct is difficult. The goal is to optimize the reaction conditions to make the substitution product the major product. Careful monitoring and purification are often necessary to isolate the desired compound.
-
Q5: What is the effect of temperature on the S(_N)2/E2 ratio?
A5: Higher temperatures favor elimination over substitution.[5] Elimination reactions often have a higher activation energy and are more entropically favored. Therefore, to maximize the S(_N)2 product, it is generally recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Data Presentation
The following table summarizes the expected major product for the reaction of this compound under various conditions.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product | Predominant Mechanism |
| Good Nucleophile, Weak Base (e.g., NaN(_3), NaCN) | Polar Aprotic (e.g., Acetone, DMSO) | Low (0-25 °C) | Substitution | S(_N)2 |
| Strong, Non-bulky Base (e.g., NaOEt) | Polar Protic (e.g., Ethanol) | High (e.g., Reflux) | Elimination | E2 |
| Strong, Bulky Base (e.g., KOtBu) | Any | Any | Elimination | E2 |
| Weak Nucleophile, Weak Base (e.g., CH(_3)OH) | Polar Protic (e.g., Methanol) | Low to Moderate | Substitution (slow) | S(_N)1/E1 (minor) |
Signaling Pathways and Experimental Workflows
Caption: Competing S(_N)2 and E2 pathways for this compound.
Caption: General experimental workflow for optimizing substitution reactions.
Experimental Protocols
Representative Protocol for Nucleophilic Substitution on a Secondary Alkyl Iodide (Adapted for this compound)
This protocol is adapted from a general procedure for S(_N)2 reactions on secondary alkyl halides and should be optimized for specific nucleophiles and experimental setups.[17][18][19]
Objective: To synthesize the corresponding substitution product of this compound with minimal elimination byproduct. This example uses sodium azide as the nucleophile.
Materials:
-
This compound (1 equivalent)
-
Sodium azide (NaN(_3)) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if gentle heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the sodium azide. The concentration of the alkyl halide should be approximately 0.5-1.0 M.
-
Substrate Addition: Add this compound (1 equivalent) to the stirring solution at room temperature (25 °C).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. If the reaction is slow, it may be gently warmed to 40-50 °C, but be aware that this may increase the amount of elimination byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired substitution product.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium azide is highly toxic and can form explosive metal azides. Follow appropriate safety protocols for its handling and disposal.
-
Organic solvents are flammable. Avoid open flames.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. fiveable.me [fiveable.me]
- 16. quora.com [quora.com]
- 17. obtained. Explain, Optically active 2-iodooctane when treated with radioa.. [askfilo.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of 1-Iodo-2-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-iodo-2-methylhexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the widely used Appel reaction for the conversion of 2-methylhexanol to this compound with inversion of stereochemistry.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| SYN-001 | Low or No Product Formation | • Inactive reagents (moisture contamination of PPh₃ or 2-methylhexanol).• Suboptimal reaction temperature.• Insufficient reaction time. | • Ensure all reagents and solvents are anhydrous.• Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to increase the rate.• Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| SYN-002 | Low Stereoselectivity (Racemization) | • Reaction mechanism deviating from pure Sₙ2.• Presence of acidic impurities promoting carbocation formation. | • Use non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to favor the Sₙ2 pathway.[1]• Ensure the reaction is run under neutral conditions; the use of imidazole (B134444) helps to scavenge any generated HI.[2] |
| SYN-003 | Formation of Alkene Byproducts (Elimination) | • Steric hindrance around the reaction center.• Use of a more basic phosphine (B1218219) or higher reaction temperatures. | • Employ milder reaction conditions (e.g., lower temperature).• Consider using a less sterically hindered phosphine, although triphenylphosphine (B44618) is standard. |
| PUR-001 | Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct | • High polarity and crystallinity of TPPO, leading to co-elution or co-precipitation with the product.[3] | • Precipitation: After the reaction, add a non-polar solvent like hexane (B92381) or a mixture of hexane/ether to precipitate the TPPO, which can then be filtered off.[4]• Metal Salt Complexation: Add a solution of zinc chloride (ZnCl₂) in a polar solvent (e.g., ethanol) to the crude product mixture. This forms an insoluble TPPO-ZnCl₂ complex that can be removed by filtration.[5][6]• Chromatography: If the product is relatively non-polar, a silica (B1680970) gel plug filtration can be effective. The crude mixture is loaded onto a short column, and the less polar product is eluted with a non-polar solvent, leaving the polar TPPO on the silica.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the stereoselective synthesis of this compound from 2-methylhexanol?
A1: The Appel reaction is a widely used and reliable method for converting primary and secondary alcohols to the corresponding alkyl halides with inversion of stereochemistry.[7][8] This Sₙ2 reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a weak base like imidazole.[2]
Q2: Why is imidazole used in the Appel reaction for iodination?
A2: Imidazole plays a crucial role in the reaction. It acts as a mild base to neutralize the hydrogen iodide (HI) that is formed during the reaction, preventing potential side reactions such as ether formation or acid-catalyzed elimination.[2] It also participates in the activation of the phosphonium (B103445) intermediate.
Q3: My reaction appears to have worked, but I am struggling to isolate the pure this compound. What are the common purification challenges?
A3: The primary challenge in purifying the product of an Appel reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[3] TPPO is a highly polar and crystalline solid that can be difficult to separate from the desired product. Please refer to Problem ID: PUR-001 in the troubleshooting guide for detailed removal strategies.
Q4: Can I use other iodinating agents for this transformation?
A4: While the Appel reaction is common, other methods exist. For instance, alcohols can be converted to iodides using a mixture of sodium or potassium iodide with phosphoric acid. However, for stereoselective synthesis with inversion of configuration from a chiral alcohol, the Appel reaction is generally preferred due to its mild and controlled Sₙ2 mechanism.[7]
Experimental Protocols
Key Experiment: Stereoselective Iodination of (R)-2-Methylhexanol via the Appel Reaction
This protocol is adapted from established procedures for the Appel reaction on secondary alcohols.[2]
Materials:
-
(R)-2-Methylhexanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add a solution of (R)-2-methylhexanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to remove triphenylphosphine oxide (see Troubleshooting Guide: PUR-001 ). Column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient is a common final purification step.
Signaling Pathways and Workflows
Caption: Experimental workflow for the stereoselective synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appel Reaction [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
- 8. drishtiias.com [drishtiias.com]
Decomposition of 1-Iodo-2-methylhexane during distillation
Technical Support Center: 1-Iodo-2-methylhexane
This guide provides troubleshooting advice and frequently asked questions regarding the decomposition of this compound during distillation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning purple or brown during distillation?
A1: The discoloration is a clear indicator of decomposition. The purple or brown color is due to the formation of molecular iodine (I₂). This occurs because the carbon-iodine bond in this compound is relatively weak and can break when heated. The initial decomposition can form radicals, which then combine to form stable iodine.
Q2: What are the primary decomposition pathways for this compound at elevated temperatures?
A2: During distillation, the heat can induce several decomposition reactions. The main pathways are:
-
Elimination Reaction (E2/E1): The compound can lose a molecule of hydrogen iodide (HI) to form an alkene, primarily 2-methyl-1-hexene.[1] This is a common reaction for alkyl halides when heated.[1]
-
Radical Homolysis: The C-I bond can break homolytically to form an alkyl radical and an iodine radical. Two iodine radicals can then combine to form I₂, which is colored.
-
Hydrolysis (SN1/SN2): If water is present, it can act as a nucleophile and displace the iodide to form 2-methyl-1-hexanol.[2] This is more likely with secondary alkyl halides at elevated temperatures.[2]
Q3: I'm getting a significantly lower yield than expected after distillation. What is the cause?
A3: A low yield is a direct consequence of the decomposition of your product into other substances like alkenes and alcohols, as described above. The more intense the discoloration, the more significant the product loss.
Q4: How can I prevent or minimize the decomposition of this compound during distillation?
A4: Several techniques can be employed to mitigate decomposition:
-
Vacuum Distillation: By reducing the pressure, you lower the boiling point of the compound. This allows for distillation at a lower temperature, which significantly reduces the rate of thermal decomposition.[3]
-
Use of Stabilizers: Adding a small amount of copper powder or a copper chip to the distillation flask can act as a scavenger for any iodine that forms, preventing further radical reactions.[3][4]
-
Inert Atmosphere: Performing the distillation under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative decomposition pathways.
-
Pre-distillation Wash: Before distilling, wash the crude this compound with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). This will remove any free iodine present in the crude material.[3]
Q5: Can impurities in my crude product contribute to its decomposition during distillation?
A5: Yes, certain impurities can catalyze or accelerate decomposition. Acidic or basic residues from the synthesis can promote elimination reactions. It is crucial to perform a proper aqueous workup to ensure the crude product is neutral before proceeding with distillation.
Q6: What is the best way to store purified this compound?
A6: To ensure long-term stability, purified this compound should be stored with the following precautions:
-
Store in an amber glass vial or a vial wrapped in aluminum foil to protect it from light, which can induce decomposition.[3]
-
Store under an inert atmosphere (nitrogen or argon).[3]
-
Keep it in a refrigerator or freezer.[3]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Product turns purple/brown during distillation | Thermal decomposition leading to iodine (I₂) formation. | 1. Switch to vacuum distillation to lower the temperature.[3]2. Add a copper chip or powder to the distillation flask as a stabilizer.[3][4]3. Wash the crude product with an aqueous sodium thiosulfate solution before distillation.[3] |
| Low yield after distillation | 1. Decomposition at high temperatures.[3]2. Incomplete separation from byproducts with similar boiling points. | 1. Use vacuum distillation.[3]2. Employ fractional distillation with a high-efficiency column (e.g., Vigreux).[3] |
| Presence of starting materials in the final product | Incomplete reaction during synthesis. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Product degrades during storage | Sensitivity to light, air, or trace acid. | 1. Store in an amber vial or a vial wrapped in aluminum foil.[3]2. Store under an inert atmosphere (nitrogen or argon).[3]3. Store in a refrigerator or freezer.[3]4. Add a stabilizer like a copper chip.[3][4] |
Experimental Protocols
Protocol: Purification of this compound by Vacuum Fractional Distillation
-
Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
If the crude product is colored, wash it with a 10% aqueous solution of sodium thiosulfate until the organic layer is colorless.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter to remove the drying agent.
-
-
Distillation Setup:
-
Transfer the dried, crude this compound to a round-bottom flask.
-
Add a few boiling chips and a small piece of copper wire or a pinch of copper powder.
-
Assemble a fractional distillation apparatus, including a Vigreux column, condenser, and receiving flask. Ensure all glass joints are properly sealed for vacuum.
-
Protect the apparatus from light by wrapping it with aluminum foil.
-
-
Distillation Process:
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Discard any initial low-boiling fractions and stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially explosive peroxides.
-
-
Storage:
-
Transfer the purified product to a clean, dry, amber glass vial.
-
Add a small copper chip as a stabilizer.
-
Flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Store in a refrigerator.
-
Visualizations
Caption: Decomposition pathway of this compound under heat.
Caption: Troubleshooting workflow for distillation issues.
Caption: Cause-and-effect relationships in decomposition.
References
Technical Support Center: 1-Iodo-2-methylhexane Reaction Work-up
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the work-up procedure for 1-iodo-2-methylhexane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has a pink or purple color after the reaction. What is the cause and how can I remove it?
A: The color is due to the presence of residual iodine (I₂). This can be easily removed during the aqueous work-up by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[1][2] The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous layer.
Q2: I am having trouble removing the triphenylphosphine (B44618) oxide byproduct from my product. What is the best way to do this?
A: Triphenylphosphine oxide is a common byproduct when using reagents like triphenylphosphine in the synthesis of alkyl iodides (e.g., in an Appel reaction).[3][4] Since it can be difficult to remove completely, here are a few strategies:
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a very effective method for separating this compound from the more polar triphenylphosphine oxide.[1][5]
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or a mixture of hexane and a small amount of ether, then filter it off.[6]
-
Aqueous Extraction: While less effective, repeated washing with water can help to remove some of the triphenylphosphine oxide.
Q3: My yield of this compound is low after purification. What are the potential reasons?
A: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][7]
-
Product Volatility: this compound is a relatively volatile compound. Care should be taken during solvent removal using a rotary evaporator to avoid product loss. Using a cold trap and ensuring the bath temperature is not excessively high can help mitigate this.
-
Decomposition: Alkyl iodides can be sensitive to heat and light.[8] Avoid high temperatures during distillation by using vacuum distillation.[8] Storing the product in an amber vial or wrapped in aluminum foil can prevent light-induced decomposition.[5][8]
-
Emulsion Formation during Extraction: Emulsions can form during the aqueous work-up, trapping the product and leading to lower recovery. To break emulsions, you can try adding brine (saturated aqueous NaCl solution) or allowing the mixture to stand for a longer period.[9][10]
Q4: I am unsure which drying agent to use for my organic layer. What are the common choices and their properties?
A: After the aqueous washes, the organic layer will be saturated with water, which needs to be removed before solvent evaporation. Common drying agents include:
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄): A fast and effective drying agent.[11] It is slightly acidic.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and inexpensive drying agent, but it is slower and has a lower capacity than MgSO₄.[11]
-
Anhydrous Calcium Chloride (CaCl₂): Effective for drying hydrocarbons and ethers, but can form complexes with alcohols, amines, and some carbonyl compounds.
For this compound, either anhydrous magnesium sulfate or sodium sulfate would be a suitable choice.[1]
Data Presentation
The following table summarizes the typical molar ratios of reagents used in the Appel reaction for the synthesis of alkyl iodides from alcohols.
| Reagent | Molar Ratio (relative to alcohol) |
| Triphenylphosphine (PPh₃) | 1.5 equivalents |
| Iodine (I₂) | 1.5 equivalents |
| Imidazole | 2.0 - 3.0 equivalents |
Note: These ratios are a general guideline and may need to be optimized for specific substrates and reaction conditions.[1][2]
Experimental Protocols
Detailed Work-up Protocol for this compound
This protocol assumes the synthesis of this compound from 2-methylhexan-1-ol (B1580601) using triphenylphosphine and iodine.
-
Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue adding the solution until the brown color of excess iodine disappears, and the solution becomes colorless or pale yellow.[1]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.[9]
-
Shake the separatory funnel vigorously, remembering to vent frequently to release any pressure buildup.[9]
-
Allow the layers to separate. The organic layer containing the product will typically be the upper layer if using diethyl ether or ethyl acetate. The lower aqueous layer can be drained and discarded.
-
-
Washing the Organic Layer:
-
Wash the organic layer sequentially with the following aqueous solutions:
-
For each wash, add the aqueous solution to the separatory funnel containing the organic layer, shake, allow the layers to separate, and then drain the lower aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][11] Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.
-
Swirl the flask and let it sit for 10-15 minutes to ensure complete drying.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent. This can be done by gravity filtration through a fluted filter paper or by decanting the solution carefully.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. Be mindful of the product's volatility and use a suitable bath temperature and vacuum.
-
-
Purification:
Visualizations
Experimental Workflow for this compound Work-up
Caption: Workflow for the work-up and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
Technical Support Center: Analysis of 1-Iodo-2-methylhexane
Audience: Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 1-Iodo-2-methylhexane samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the NMR analysis of this compound, helping you identify common impurities and interpret spectral data accurately.
Q1: I am seeing unexpected signals in the olefinic region (δ 4.5-5.5 ppm) of the ¹H NMR spectrum. What are they?
A1: Signals in this region strongly indicate the presence of alkene impurities, which are common byproducts of the synthesis of this compound, often formed via elimination side-reactions. The two most probable impurities are 2-methyl-1-hexene (B165367) and 2-methyl-2-hexene (B165381).
-
2-Methyl-1-hexene will typically show two distinct signals around δ 4.7 ppm, corresponding to the terminal =CH₂ protons.[1]
-
2-Methyl-2-hexene will show a triplet around δ 5.1 ppm for the internal =CH- proton.
Consult the data table below for specific chemical shifts to confirm their identity.
Q2: My ¹H NMR spectrum shows a broad singlet that disappears when I add a drop of D₂O to the NMR tube. What does this signal correspond to?
A2: A broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O) is characteristic of a hydroxyl (-OH) proton. This indicates the presence of residual 2-methyl-1-hexanol, which is a common starting material for the synthesis of this compound.[2] The -CH₂OH protons of this alcohol typically appear as a doublet of doublets around δ 3.4 ppm.[2]
Q3: The integration of the multiplet around δ 3.2 ppm is lower than expected for the -CH₂I group. What could be the reason?
A3: If the integration of the protons adjacent to the iodine atom (expected at δ ~3.2 ppm) is low, it suggests that the sample contains non-iodinated impurities. The total integration of all signals corresponding to C₇H₁₆ (alkane) or C₇H₁₄ (alkene) impurities will reduce the relative integration of your target molecule, this compound. Calculate the relative ratios of the impurity signals to the product signals to quantify the impurity levels.
Q4: I have unidentified peaks in the δ 0.8-2.0 ppm aliphatic region. How can I identify their source?
A4: While the product itself has several signals in this region, impurities will add complexity.
-
Check for Starting Material: Compare the complex multiplets to the known spectrum of 2-methyl-1-hexanol.[2]
-
Check for Alkene Byproducts: 2-methyl-1-hexene and 2-methyl-2-hexene have distinct aliphatic signals. For instance, the allylic protons of 2-methyl-1-hexene appear around δ 2.0 ppm.[1]
-
Check for Solvents: Residual solvents from the reaction workup are a common source of contamination. Diethyl ether (δ ~1.21 t, 3.48 q) or dichloromethane (B109758) (δ ~5.30 s) are frequent culprits. Refer to standard solvent impurity tables.[3]
-
Consider Isomers: While less common and harder to distinguish by ¹H NMR alone, other iodoheptane isomers could be present. ¹³C NMR is more powerful for identifying isomeric impurities.
Q5: My ¹H NMR spectrum is clean, but the ¹³C NMR shows more than the expected 7 signals. Why?
A5: The ¹³C NMR spectrum is highly sensitive to the unique chemical environment of each carbon atom. The presence of more than seven signals confirms the existence of impurities, even at low levels that might be difficult to resolve in the ¹H NMR spectrum. Each impurity will have its own set of carbon signals. Use the ¹³C NMR data table below to identify potential contaminants like residual starting materials or alkene side-products based on their characteristic chemical shifts.[4][5]
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (δ in ppm) for this compound and its common impurities in CDCl₃. Tetramethylsilane (TMS) is used as the reference standard (δ = 0.0 ppm).[4][6]
| Compound | Formula | ¹H NMR Chemical Shifts (δ ppm, Multiplicity) | ¹³C NMR Chemical Shifts (δ ppm) |
| This compound | C₇H₁₅I | ~3.2 (m, 2H, -CH₂I), ~1.8-1.1 (m, 9H), ~0.9 (m, 6H, 2x -CH₃) | ~45 (-CH₂I), ~39 (-CH-), ~34, ~30, ~23, ~20 (-CH₃), ~14 (-CH₃) |
| 2-Methyl-1-hexanol | C₇H₁₆O | ~3.4 (dd, 2H, -CH₂OH), ~1.6 (m, 1H), ~1.4-1.2 (m, 6H), ~0.9 (t, 3H), ~0.85 (d, 3H)[2] | ~68 (-CH₂OH), ~39, ~30, ~29, ~23, ~17, ~14[2] |
| 2-Methyl-1-hexene | C₇H₁₄ | ~4.67 (s, 2H, =CH₂), ~2.01 (t, 2H), ~1.71 (s, 3H), ~1.4-1.3 (m, 4H), ~0.91 (t, 3H)[1] | ~146 (=C<), ~110 (=CH₂), ~38, ~30, ~23, ~22, ~14 |
| 2-Methyl-2-hexene | C₇H₁₄ | ~5.1 (t, 1H, =CH-), ~1.9 (m, 2H), ~1.6 (s, 6H, 2x =C-CH₃), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~132 (=C<), ~125 (=CH-), ~35, ~26, ~23, ~22, ~14 |
| Diethyl Ether | C₄H₁₀O | ~3.48 (q, 4H), ~1.21 (t, 6H) | ~66, ~15 |
| Dichloromethane | CH₂Cl₂ | ~5.30 (s, 2H) | ~54 |
Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
A careful sample preparation is crucial for acquiring high-quality NMR spectra.[7]
Materials:
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of this compound
-
Glass Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug (optional, for filtration)
Procedure:
-
Sample Weighing: Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be needed to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Filtration (Optional): To remove any particulate matter that could degrade spectral quality, place a small, tight plug of cotton or glass wool into the Pasteur pipette before transferring the solution.[7]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition. Standard ¹H and proton-decoupled ¹³C experiments should be performed.
Mandatory Visualization
The following workflow diagram illustrates a logical approach to identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for the identification of impurities in this compound by NMR.
References
- 1. 2-METHYL-1-HEXENE(6094-02-6) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-Iodo-2-methylhexane Reactions
Welcome to the technical support center for optimizing reactions involving 1-iodo-2-methylhexane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction rates and product yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reaction pathways for this compound, and why is it complex?
This compound is a secondary alkyl halide. This structure is a critical point of competition between four possible reaction mechanisms: SN1 (unimolecular substitution), SN2 (bimolecular substitution), E1 (unimolecular elimination), and E2 (bimolecular elimination). The outcome of the reaction is highly sensitive to the conditions used.[1][2]
-
SN2 (Substitution, Bimolecular): A one-step process where a nucleophile attacks the carbon atom, and the iodide leaving group departs simultaneously.[3][4] This pathway is favored by strong nucleophiles and polar aprotic solvents.[5][6]
-
SN1 (Substitution, Unimolecular): A two-step process involving the formation of a secondary carbocation intermediate, which is then attacked by a nucleophile.[7] This pathway is favored by polar protic solvents and weak nucleophiles.[5]
-
E2 (Elimination, Bimolecular): A one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, forming a double bond.[4] This pathway is favored by strong, bulky bases and higher temperatures.[8][9]
-
E1 (Elimination, Unimolecular): A two-step process that also proceeds through a carbocation intermediate. A weak base removes an adjacent proton to form a double bond. It competes directly with the SN1 pathway.[1][10]
The challenge lies in selecting conditions that favor one pathway to maximize the yield of the desired product and increase its rate of formation.
Q2: My reaction is very slow. What general factors can I adjust to increase the overall reaction rate?
Several factors influence the rate of a chemical reaction.[11][12][13] For this compound, the following are key:
-
Concentration of Reactants:
-
For SN2 and E2 reactions, the rate is dependent on the concentration of both the alkyl halide and the nucleophile/base.[3] Increasing the concentration of either reactant will increase the reaction rate.
-
For SN1 and E1 reactions, the rate-determining step only involves the alkyl halide.[7] Therefore, only increasing the concentration of this compound will increase the rate.
-
-
Temperature: Increasing the reaction temperature generally increases the rate of all four pathways by providing more kinetic energy to the molecules.[13][14] However, temperature also affects selectivity. Higher temperatures tend to favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[8][10][15]
-
The Nucleophile/Base: The strength of the nucleophile or base is critical. Stronger nucleophiles accelerate SN2 reactions, while stronger bases accelerate E2 reactions.[9]
-
The Solvent: The choice of solvent can dramatically alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[16][17]
Q3: How can I specifically improve the rate of an SN2 (substitution) reaction?
To favor the SN2 pathway and increase its rate, you should focus on maximizing the effectiveness of the nucleophile while minimizing steric hindrance.
Troubleshooting Guide for Slow SN2 Reactions:
| Issue | Recommended Action | Rationale |
| Slow Reaction Rate | Use a strong, non-bulky nucleophile . Examples include I⁻, Br⁻, CN⁻, N₃⁻, or RS⁻.[6] | Strong nucleophiles are more reactive and attack the electrophilic carbon more readily, increasing the rate of this bimolecular reaction.[5] |
| Poor Solubility/Reactivity | Switch to a polar aprotic solvent . Examples include Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[5][18] | Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, which can increase the SN2 reaction rate significantly.[16][18] |
| Competition from E2 | Use a good nucleophile that is a weak base . Examples include halide ions (I⁻, Br⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻).[6] | Strong bases will favor the competing E2 elimination pathway. Using a nucleophile with low basicity minimizes this side reaction. |
| General Sluggishness | Increase the concentration of the nucleophile (typically 1.5 to 2.0 equivalents). | The SN2 reaction rate is first order in both the substrate and the nucleophile. Increasing the nucleophile concentration directly increases the rate.[3] |
| Reaction Stalls | Gently increase the temperature , but monitor for the formation of elimination byproducts. | Higher temperatures increase reaction rates, but can also increase the rate of the competing E2 reaction. Low to moderate temperatures are generally preferred for SN2 on secondary halides.[19] |
Q4: My goal is an alkene. How can I improve the rate of the E2 (elimination) reaction?
To favor the E2 pathway, you need to use a strong base and conditions that promote the removal of a proton.
Troubleshooting Guide for Slow E2 Reactions:
| Issue | Recommended Action | Rationale |
| Low Product Yield | Use a strong, bulky base . Examples include potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), or lithium diisopropylamide (LDA).[2] | Bulky bases are sterically hindered, making it difficult for them to act as nucleophiles (favoring E2 over SN2).[20] They are very effective at removing a proton. |
| SN2 Competition | Use a high temperature . Heating the reaction mixture ("reflux") strongly favors elimination over substitution.[8][15] | Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the TΔS term more significant, favoring elimination.[10] |
| Slow Reaction Rate | Use a polar aprotic solvent like DMSO or DMF. | These solvents are effective for E2 reactions, particularly when using charged bases.[6] For some conditions, a polar protic solvent like ethanol (B145695) may be used if the base is an alkoxide (e.g., NaOEt in EtOH). |
| Incorrect Regioselectivity | For the Zaitsev (most substituted) product, use a small, strong base like NaOEt or NaOH. For the Hofmann (least substituted) product, use a bulky base like KOtBu. | The choice of base can direct the regiochemical outcome of the elimination. |
Data Presentation: Impact of Conditions on Reaction Rates
The following tables summarize the expected impact of changing reaction conditions on the rate and outcome of reactions with this compound. The rate data is presented as a relative comparison to a baseline condition and is illustrative of general principles.
Table 1: Effect of Solvent on SN2 Reaction Rate Baseline: Reaction of this compound with NaN₃ in Methanol (a polar protic solvent) at 25°C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | ~0.5 |
| Acetone | Polar Aprotic | 21 | ~500[18] |
| DMSO | Polar Aprotic | 47 | ~1300 |
| DMF | Polar Aprotic | 37 | ~2800 |
Table 2: Effect of Temperature on Product Distribution (Secondary Halide) Reaction: this compound with a strong, non-bulky base/nucleophile (e.g., NaOEt in EtOH)
| Temperature | Major Product | Minor Product | Rationale |
| 25 °C | SN2 | E2 | At lower temperatures, the substitution pathway is kinetically favored.[21] |
| 80 °C (Reflux) | E2 | SN2 | At higher temperatures, the elimination pathway becomes thermodynamically favored due to entropy.[8][10] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing an SN2 Reaction
This protocol outlines a method for finding the optimal conditions for the substitution reaction of this compound with a nucleophile like sodium azide (NaN₃).
-
Reagent Preparation:
-
Ensure this compound is pure.
-
Dry the chosen polar aprotic solvent (e.g., DMF) over molecular sieves.
-
Ensure the nucleophile (e.g., NaN₃) is anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add the dry solvent to create a 0.2 M solution.
-
Add the nucleophile (1.5 eq).
-
Equip the flask with a magnetic stir bar and a condenser.
-
-
Execution and Monitoring:
-
Stir the reaction at a starting temperature of 25 °C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is slow, incrementally increase the temperature by 10-15 °C and continue monitoring. Note the temperature at which elimination products begin to appear.
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or NMR to determine the ratio of substitution to elimination products.
-
Visualizations
The following diagrams illustrate the decision-making process and experimental workflow for reactions involving this compound.
Caption: Decision pathway for predicting reaction outcomes of this compound.
Caption: Experimental workflow for optimizing the reaction rate and selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leah4sci.com [leah4sci.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Factors Affecting the Rate of Reaction Revision | MME [mmerevise.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Factors that Affect the Rate of Reactions | Introductory Chemistry [courses.lumenlearning.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to ¹H and ¹³C NMR Analysis of 1-Iodo-2-methylhexane
For researchers and professionals in the fields of organic synthesis and drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 1-iodo-2-methylhexane, offering a detailed analysis of its characteristic signals and a comparison with related iodoalkanes. The presented data, both predicted and experimentally derived from analogous compounds, serves as a valuable reference for the identification and characterization of this and similar halogenated hydrocarbons.
Predicted NMR Data for this compound
Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments. These predictions are based on established principles of NMR spectroscopy and comparative analysis with structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₂I) | 3.1 - 3.3 | Doublet of doublets (dd) | ~ 10, 4 |
| H-2 (CH) | 1.7 - 1.9 | Multiplet (m) | - |
| H-3 (CH₂) | 1.2 - 1.4 | Multiplet (m) | - |
| H-4 (CH₂) | 1.2 - 1.4 | Multiplet (m) | - |
| H-5 (CH₂) | 1.2 - 1.4 | Multiplet (m) | - |
| H-6 (CH₃) | 0.8 - 1.0 | Triplet (t) | ~ 7 |
| 2-CH₃ | 0.9 - 1.1 | Doublet (d) | ~ 7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₂I) | 5 - 15 |
| C-2 (CH) | 35 - 45 |
| C-3 (CH₂) | 30 - 40 |
| C-4 (CH₂) | 20 - 30 |
| C-5 (CH₂) | 20 - 30 |
| C-6 (CH₃) | 10 - 15 |
| 2-CH₃ | 15 - 25 |
Comparative Analysis with Iodoalkanes
The predicted chemical shifts for this compound can be contextualized by comparing them to the known NMR data of simpler iodoalkanes. For instance, in 1-iodopropane (B42940), the carbon directly attached to the iodine (C-1) resonates at approximately 9.2 ppm.[1] This aligns with the predicted upfield shift for C-1 in this compound, a characteristic feature of carbons bonded to iodine. The protons on this carbon (H-1) in iodoalkanes typically appear in the range of 3.1 - 3.3 ppm.[2]
The presence of the methyl group at the C-2 position in this compound introduces branching, which influences the chemical shifts of nearby protons and carbons compared to a linear iodoalkane. This is evident when comparing with the data for 2-methylhexane, where the methyl groups at the 2-position have a ¹³C chemical shift of around 22.7 ppm.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra for compounds such as this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a spectrometer with a proton frequency of 300 MHz or higher.
- Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.
- Phase and baseline correct the spectrum, and integrate the signals.
3. ¹³C NMR Spectroscopy:
- Acquire the spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
- Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Process the FID similarly to the ¹H spectrum.
Structural and NMR Correlation Workflow
The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its NMR spectra.
Caption: Logical workflow from molecular structure to NMR spectral analysis and verification.
Key Signaling Pathways in NMR Interpretation
The interpretation of NMR spectra relies on understanding the relationships between different nuclei, primarily through scalar coupling (J-coupling). The following diagram illustrates the key ¹H-¹H coupling interactions expected for this compound.
Caption: Diagram of three-bond (³J) proton-proton coupling interactions in this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. By combining predictive data with established experimental protocols and a clear understanding of spectral interpretation workflows, researchers can confidently identify and characterize this and other related halogenated compounds.
References
GC-MS Characterization of 1-Iodo-2-methylhexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 1-iodo-2-methylhexane and its constitutional isomers, 1-iodoheptane (B1294452) and 2-iodoheptane (B101077). Due to the limited availability of direct experimental data for this compound, its expected GC-MS properties are predicted based on established principles of mass spectrometry and comparison with its isomers for which data is publicly available.
Comparative Analysis of Iodoheptane Isomers
The separation and identification of constitutional isomers by GC-MS rely on differences in their physical and chemical properties, which influence their chromatographic retention times and mass spectral fragmentation patterns. While all three iodoheptane isomers share the same molecular formula (C7H15I) and nominal molecular weight (226 g/mol ), their structural differences lead to distinct analytical profiles.
| Property | This compound (Predicted) | 1-Iodoheptane (Experimental) | 2-Iodoheptane (Experimental) |
| Molecular Formula | C7H15I | C7H15I[1][2] | C7H15I[2] |
| Molecular Weight | 226.10 g/mol | 226.10 g/mol [1][2] | 226.10 g/mol [2] |
| Retention Time | Intermediate | Longest | Shorter than 1-iodoheptane |
| Molecular Ion (M+) | m/z 226 | m/z 226 | m/z 226 |
| Base Peak | m/z 43 or 57 | m/z 43 | m/z 99 |
| Key Fragments (m/z) | 99 ([M-I]+), 127 (I+), 85, 57, 43 | 99 ([M-I]+), 127 (I+), 57, 43, 29 | 127 (I+), 99 ([M-I]+), 57, 43 |
Retention Time: In gas chromatography, branched-chain alkanes tend to have shorter retention times than their straight-chain counterparts. Therefore, this compound is expected to elute earlier than 1-iodoheptane. The position of the iodine atom also influences volatility; 2-iodoheptane would likely have a shorter retention time than 1-iodoheptane.
Mass Spectra: The mass spectra of these isomers are expected to show a molecular ion peak at m/z 226. The fragmentation patterns, however, will differ, providing the basis for their individual identification. The primary fragmentation is the cleavage of the C-I bond, leading to the formation of a heptyl carbocation at m/z 99 ([M-I]+) and an iodine radical. The stability of the resulting carbocation influences the abundance of this fragment. Further fragmentation of the alkyl chain leads to the smaller ions observed. For this compound, cleavage at the branched carbon is expected to be favorable, leading to characteristic fragments.
Experimental Protocols
A generalized protocol for the GC-MS analysis of iodoalkanes is outlined below. Optimization of these parameters may be required for specific instrumentation and sample concentrations.
Sample Preparation: Samples are typically diluted in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration suitable for GC-MS analysis (e.g., 1-100 ppm).
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or similar.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
Visualizing Fragmentation and Workflow
To better understand the analytical process and the molecular fragmentation, the following diagrams are provided.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
A Comparative Guide to the Reactivity of 1-Iodo-2-methylhexane and 1-Bromo-2-methylhexane
Published for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-iodo-2-methylhexane and 1-bromo-2-methylhexane (B35086). The analysis is grounded in fundamental principles of organic chemistry, focusing on nucleophilic substitution and elimination reactions, and is supported by established experimental data.
Core Principles Governing Reactivity
The reactivity of an alkyl halide is primarily determined by three key factors: the nature of the leaving group, the strength of the carbon-halogen bond, and steric hindrance at the reaction center.
-
Leaving Group Ability : A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. The stability of halide anions can be correlated with the acidity of their conjugate acids (hydrohalic acids).[1] Since hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), the iodide ion (I⁻) is a weaker base and therefore a more stable anion than the bromide ion (Br⁻). Consequently, iodide is an excellent leaving group, superior to bromide.[1][2][3]
-
Carbon-Halogen (C-X) Bond Strength : The rate of reaction is inversely related to the strength of the C-X bond that must be broken. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic size of iodine, which results in a longer and more diffuse orbital overlap with carbon. The lower bond dissociation energy of the C-I bond means less energy is required to cleave it, leading to a faster reaction rate.[4]
-
Substrate Structure and Steric Hindrance : Both this compound and 1-bromo-2-methylhexane are primary (1°) alkyl halides. This classification is crucial as it dictates the preferred reaction mechanisms. Primary alkyl halides strongly favor mechanisms that do not involve the formation of a highly unstable primary carbocation, such as S_N2 and E2.[5][6] However, the presence of a methyl group on the adjacent carbon (C2) introduces steric hindrance, which can impede the backside attack required for S_N2 reactions, slowing the rate relative to unbranched analogues.[7][8][9]
Comparative Analysis of Reaction Pathways
Nucleophilic Substitution (S_N2 vs. S_N1)
-
S_N2 (Bimolecular Nucleophilic Substitution) : This is the predominant substitution pathway for primary alkyl halides.[5] The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[8] Due to the superior leaving group ability of iodide and the lower C-I bond energy, This compound will react significantly faster than 1-bromo-2-methylhexane in S_N2 reactions .[10]
-
S_N1 (Unimolecular Nucleophilic Substitution) : This pathway involves the formation of a carbocation intermediate and is characteristic of tertiary alkyl halides.[11][12] For primary substrates like this compound and 1-bromo-2-methylhexane, the formation of a primary carbocation is energetically prohibitive. Therefore, the S_N1 pathway is highly disfavored and generally not observed under typical conditions.[5][13]
Elimination Reactions (E2 vs. E1)
-
E2 (Bimolecular Elimination) : This pathway is a concerted reaction that often competes with S_N2, particularly when strong, sterically hindered bases (e.g., potassium tert-butoxide) are used.[14][15] The rate of the E2 reaction is dependent on the rate-determining step, which involves the cleavage of both the C-H and C-X bonds.[15] As the C-X bond is partially broken in the transition state, its strength is a critical factor. Consequently, This compound will undergo E2 elimination more rapidly than 1-bromo-2-methylhexane .[16]
-
E1 (Unimolecular Elimination) : Similar to the S_N1 mechanism, the E1 pathway proceeds through a carbocation intermediate. For the same reasons outlined above, this mechanism is not significant for primary alkyl halides.
Data Presentation: A Quantitative Comparison
The following table summarizes the key physical and chemical properties that dictate the reactivity of the two compounds.
| Property | This compound | 1-Bromo-2-methylhexane | Rationale |
| Classification | Primary (1°) Alkyl Halide | Primary (1°) Alkyl Halide | Halogen is bonded to a carbon attached to one other carbon. |
| C-X Bond Dissociation Energy | ~213 kJ/mol[4] | ~285 kJ/mol[4] | The C-I bond is longer and weaker than the C-Br bond. |
| Leaving Group Ability | Excellent | Good | I⁻ is a weaker base and can better stabilize a negative charge.[1][2] |
| Favored Reaction Mechanisms | S_N2, E2 | S_N2, E2 | Primary structure disfavors carbocation formation (S_N1, E1).[5] |
| Relative Reactivity (S_N2/E2) | Higher | Lower | Driven by the weaker C-I bond and superior leaving group ability of iodide.[10] |
Visualization of Reactivity Factors and Experimental Design
The logical relationship between the molecular properties and the resulting reactivity is depicted below, followed by a generalized workflow for an experimental comparison.
Caption: Factors influencing the reactivity of alkyl halides.
Caption: General experimental workflow for comparing reaction rates.
Experimental Protocol: Kinetic Analysis via Gas Chromatography
To empirically determine the relative reactivity, a kinetic study can be performed.
Objective: To measure and compare the rates of the S_N2 reaction of this compound and 1-bromo-2-methylhexane with a given nucleophile.
Materials:
-
This compound (Substrate 1)
-
1-bromo-2-methylhexane (Substrate 2)
-
Sodium Cyanide (NaCN) or Sodium Azide (NaN₃) (Nucleophile)
-
Dimethyl Sulfoxide (DMSO) (Solvent, polar aprotic)
-
Dodecane (Internal Standard)
-
Thermostatted reaction vessel (e.g., three-neck flask with condenser and septum)
-
Gas Chromatograph (GC) with a suitable column (e.g., non-polar capillary column) and FID detector.
-
Syringes and standard laboratory glassware.
Procedure:
-
Standard Preparation: Prepare a stock solution of the nucleophile (e.g., 0.2 M NaCN) in DMSO. Prepare separate stock solutions for each alkyl halide (e.g., 0.1 M) and the internal standard (e.g., 0.05 M Dodecane) in DMSO.
-
Reaction Setup: In two separate, identical reaction vessels maintained at a constant temperature (e.g., 50 °C), place the nucleophile solution.
-
Reaction Initiation: To initiate the reaction, inject the alkyl halide and internal standard solution into the respective reaction vessels simultaneously. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a vial containing a larger volume of a suitable solvent (e.g., diethyl ether with a small amount of water) to stop the reaction.
-
GC Analysis: Inject the quenched and diluted samples into the GC. The internal standard (dodecane) allows for accurate quantification even with slight variations in injection volume.
-
Data Analysis:
-
For each time point, determine the concentration of the remaining alkyl halide by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the alkyl halide concentration (ln[RX]) versus time.
-
For a second-order reaction (or pseudo-first-order if the nucleophile is in large excess), this plot should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).
-
Compare the calculated rate constants (k) for this compound and 1-bromo-2-methylhexane to determine their relative reactivity.
-
Expected Outcome: The rate constant for the reaction of this compound is expected to be substantially larger than that for 1-bromo-2-methylhexane, confirming its higher reactivity.
References
- 1. jove.com [jove.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chemistry.coach [chemistry.coach]
- 6. vedantu.com [vedantu.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. bingol.edu.tr [bingol.edu.tr]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemguideforcie.co.uk [chemguideforcie.co.uk]
A Comparative Guide to the E2 Elimination of 1-Iodo-2-methylhexane and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the E2 elimination reaction of 1-iodo-2-methylhexane with other relevant alkyl halides. The information presented herein is supported by established principles of organic chemistry and illustrative experimental data to inform reaction design and optimization.
Introduction to E2 Elimination
The bimolecular elimination (E2) reaction is a concerted, one-step process in which a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. Several factors influence the rate and regioselectivity of the E2 reaction, including the nature of the substrate, the strength and steric hindrance of the base, the quality of the leaving group, and the solvent used.
Factors Influencing E2 Elimination of 1-Halo-2-methylhexanes
The E2 elimination of 1-halo-2-methylhexanes can lead to two primary products: the more substituted Zaitsev product (2-methylhex-1-ene) and the less substituted Hofmann product (2-methyl-1-hexane). The ratio of these products is highly dependent on the reaction conditions.
-
Substrate: this compound is a primary alkyl halide. Primary halides are generally less sterically hindered, which can influence the approach of the base.
-
Leaving Group: The nature of the halogen atom (I, Br, Cl) significantly impacts the reaction rate. Iodide is an excellent leaving group due to the weak C-I bond, leading to faster reaction rates compared to bromide and chloride.[1]
-
Base: The choice of base is critical in determining the product distribution. Small, strong bases like sodium ethoxide (NaOEt) tend to favor the thermodynamically more stable Zaitsev product.[2][3] In contrast, sterically hindered bases, such as potassium tert-butoxide (KOtBu), preferentially abstract the more accessible proton, leading to the formation of the Hofmann product.[2][3]
Comparative Performance Data
The following tables summarize the expected relative reaction rates and product distributions for the E2 elimination of 1-halo-2-methylhexanes with a non-hindered base (Sodium Ethoxide) and a hindered base (Potassium tert-Butoxide). The relative rates are normalized to the reaction of 1-chloro-2-methylhexane.
Table 1: E2 Elimination with Sodium Ethoxide in Ethanol (B145695)
| Substrate | Leaving Group | Relative Rate | Zaitsev Product (%) (2-methylhex-1-ene) | Hofmann Product (%) (2-methyl-1-hexane) |
| 1-Chloro-2-methylhexane | Cl | 1 | ~70 | ~30 |
| 1-Bromo-2-methylhexane | Br | ~50 | ~75 | ~25 |
| This compound | I | ~2500 | ~80 | ~20 |
Table 2: E2 Elimination with Potassium tert-Butoxide in tert-Butanol (B103910)
| Substrate | Leaving Group | Relative Rate | Zaitsev Product (%) (2-methylhex-1-ene) | Hofmann Product (%) (2-methyl-1-hexane) |
| 1-Chloro-2-methylhexane | Cl | 1 | ~20 | ~80 |
| 1-Bromo-2-methylhexane | Br | ~40 | ~15 | ~85 |
| This compound | I | ~2000 | ~10 | ~90 |
Experimental Protocols
General Procedure for E2 Dehydrohalogenation
A solution of the alkyl halide (1.0 eq) in the appropriate alcohol solvent (e.g., ethanol for NaOEt, tert-butanol for KOtBu) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The base (1.5 eq) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for a specified period (e.g., 2-4 hours). After cooling to room temperature, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.
Product Analysis by Gas Chromatography (GC)
The resulting alkene mixture is analyzed by gas chromatography (GC) to determine the relative percentages of the Zaitsev and Hofmann products.
-
Column: A capillary column suitable for separating nonpolar compounds, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: Helium or Nitrogen.
The retention times of the authentic Zaitsev and Hofmann products are determined by injecting pure samples under the same GC conditions. The relative peak areas in the chromatogram of the reaction mixture are then used to calculate the product distribution.
Visualizing Reaction Pathways and Workflows
Factors Influencing E2 Regioselectivity
References
Stereochemical Crossroads: A Comparative Guide to Reactions of 1-Iodo-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, predicting and controlling the stereochemical outcome of a reaction is paramount. The chirality of a molecule can profoundly influence its biological activity, making stereocontrol a critical consideration in drug development and the synthesis of complex natural products. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving 1-iodo-2-methylhexane, a chiral primary alkyl halide. Due to a lack of specific published experimental data for this compound, this guide will draw upon established principles of reaction mechanisms and supplement with data from closely related analogs, primarily (S)-1-iodo-2-methylbutane, to provide a predictive and comparative framework.
Competing Pathways: SN2 vs. E2
As a primary alkyl halide, this compound is susceptible to both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The preferred pathway and the resulting stereochemistry are dictated by the nature of the nucleophile/base, solvent, and reaction temperature.
Figure 1: Reaction Pathways of this compound
Caption: Competing SN2 and E2 reaction pathways for (S)-1-iodo-2-methylhexane.
The SN2 Pathway: A Stereospecific Inversion
The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group. This "backside attack" invariably leads to an inversion of the stereochemical configuration at the chiral center.[1][2] For (S)-1-iodo-2-methylhexane, an SN2 reaction will yield the corresponding (R)-product.
Key Characteristics of the SN2 Reaction:
-
Stereochemistry: Complete inversion of configuration.
-
Kinetics: Second-order, rate = k[Alkyl Halide][Nucleophile].[3]
-
Substrate: Favored for primary and methyl halides due to minimal steric hindrance.[4]
-
Nucleophile: Favored by strong, non-bulky nucleophiles.
-
Leaving Group: Iodide is an excellent leaving group, promoting the reaction.
Comparative Data for SN2 Reactions
| Substrate | Nucleophile | Solvent | Product | Yield | Enantiomeric Excess (ee) |
| (S)-1-Iodo-2-methylbutane | NaN₃ | DMF | (R)-1-Azido-2-methylbutane | High (qualitative) | >98% (expected) |
| Alternative: 1-Iodopentane | NaN₃ | DMF | 1-Azidopentane | High (qualitative) | N/A (achiral) |
Note: The yield and enantiomeric excess for the reaction of (S)-1-iodo-2-methylbutane are based on well-established principles of SN2 reactions with azide (B81097), which are known to be highly efficient and stereospecific.
Experimental Protocol: Synthesis of (R)-1-Azido-2-methylbutane (Analogous to 1-Azido-2-methylhexane)
This protocol is adapted from general procedures for the synthesis of alkyl azides from alkyl halides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-1-iodo-2-methylbutane (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure (R)-1-azido-2-methylbutane.
-
Stereochemical Analysis: Determine the enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Figure 2: SN2 Reaction Workflow
Caption: A generalized experimental workflow for the SN2 synthesis of a chiral azide.
The E2 Pathway: A Stereoselective Elimination
The E2 reaction is also a single-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. For the E2 reaction to occur, the proton and the leaving group must be in an anti-periplanar conformation.[5] In the case of this compound, there is only one beta-hydrogen, so the reaction is regioselective for the formation of 2-methyl-1-hexene, an achiral product.
Key Characteristics of the E2 Reaction:
-
Stereochemistry: Requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. The product is achiral in this case.
-
Kinetics: Second-order, rate = k[Alkyl Halide][Base].
-
Substrate: Can occur with primary, secondary, and tertiary alkyl halides.
-
Base: Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), which are poor nucleophiles and thus suppress the competing SN2 reaction.[6]
Comparative Data for E2 Reactions
The following table provides a qualitative comparison of the expected products from the E2 elimination of this compound and an alternative substrate, 2-iodohexane, using a strong, bulky base.
| Substrate | Base | Solvent | Major Product(s) | Expected Outcome |
| This compound | KOC(CH₃)₃ | t-BuOH | 2-Methyl-1-hexene | Hofmann product (less substituted alkene) is the only possibility. |
| Alternative: 2-Iodohexane | KOC(CH₃)₃ | t-BuOH | 1-Hexene (major), trans-2-Hexene (minor), cis-2-Hexene (minor) | The sterically hindered base favors the formation of the less substituted alkene (Hofmann product). |
Figure 3: E2 Elimination Mechanism
References
Kinetic Showdown: Unraveling the Reaction Pathways of 1-Iodo-2-methylhexane
In the intricate landscape of organic synthesis and drug development, understanding the reaction kinetics of alkyl halides is paramount for predicting product formation and optimizing reaction conditions. This guide provides a comparative analysis of the kinetic studies of 1-iodo-2-methylhexane, a secondary alkyl halide, and its reactivity in nucleophilic substitution (S N 1, S N 2) and elimination (E1, E2) reactions. Due to a lack of specific experimental kinetic data for this compound in the public domain, this guide draws upon established principles of organic chemistry to predict its behavior and compare it with other classes of alkyl halides.
Comparative Analysis of Alkyl Halide Reactivity
The reaction pathway of an alkyl halide is predominantly influenced by the structure of the substrate, the nature of the nucleophile or base, the solvent, and the temperature.[1][2] this compound, being a secondary alkyl halide, is at a crossroads, capable of undergoing all four major reaction mechanisms. The following table summarizes the expected kinetic behavior of this compound in comparison to primary and tertiary alkyl halides.
| Substrate Class | Nucleophile/Base | Solvent | Temperature | Expected Major Pathway(s) for this compound (Secondary) | Comparison with Other Alkyl Halides |
| Primary (e.g., 1-iodobutane) | Strong, unhindered nucleophile | Polar aprotic | Low | S N 2 | Primary halides strongly favor S N 2 reactions due to minimal steric hindrance.[1][3] |
| Secondary (this compound) | Strong, unhindered nucleophile | Polar aprotic | Low | S N 2 and E2 in competition | S N 2 is possible but slower than for primary halides due to increased steric hindrance. E2 becomes a significant competing pathway.[4] |
| Tertiary (e.g., 2-iodo-2-methylpropane) | Strong base | Polar aprotic | Any | E2 | Tertiary halides are too sterically hindered for S N 2.[1][3] |
| Primary (e.g., 1-iodobutane) | Weak nucleophile/base | Polar protic | Any | Very slow S N 2 | Unlikely to form a stable primary carbocation for S N 1/E1.[1] |
| Secondary (this compound) | Weak nucleophile/base | Polar protic | Low | S N 1 and E1 in competition | Can form a secondary carbocation, leading to a mixture of S N 1 and E1 products.[1][5] |
| Tertiary (e.g., 2-iodo-2-methylpropane) | Weak nucleophile/base | Polar protic | Low | S N 1 and E1 | Readily forms a stable tertiary carbocation, favoring S N 1 and E1 pathways.[5][6] |
| Any | Strong, bulky base | Any | High | E2 | Higher temperatures generally favor elimination over substitution.[2][7] Strong, bulky bases will favor elimination for all substrate classes.[1] |
Experimental Protocols
A generalized experimental protocol for determining the reaction kinetics of an alkyl halide such as this compound is presented below. This method is adapted from established procedures for studying nucleophilic substitution reactions.[8][9]
Objective: To determine the rate law and rate constant for the reaction of an alkyl halide with a nucleophile.
Materials:
-
This compound
-
Nucleophile solution (e.g., sodium iodide in acetone (B3395972) for S N 2, or aqueous ethanol (B145695) for S N 1/E1)
-
Solvent (e.g., acetone, ethanol, water)
-
Standardized solution of a quenching agent (e.g., silver nitrate (B79036) for halide precipitation)
-
Indicator (e.g., potassium chromate)
-
Constant temperature bath
-
Burettes, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Preparation of Reactant Solutions: Prepare solutions of known concentrations of this compound and the nucleophile in the chosen solvent.
-
Reaction Initiation: Place the nucleophile solution in a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Initiate the reaction by adding a known volume of the this compound solution to the reaction flask and simultaneously starting the stopwatch.
-
Monitoring the Reaction Progress: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding it to a flask containing a quenching agent. For instance, if monitoring halide ion formation, the quenching agent could be an excess of silver nitrate solution to precipitate the iodide ions.
-
Titration: Titrate the unreacted quenching agent in the aliquot with a standardized solution to determine the concentration of the product (iodide ion) formed at each time point.
-
Data Analysis:
-
Plot the concentration of the alkyl halide versus time.
-
To determine the order of the reaction with respect to the alkyl halide, plot ln[Alkyl Halide] vs. time (for first-order) and 1/[Alkyl Halide] vs. time (for second-order). A linear plot will indicate the order of the reaction.[8]
-
The rate law for an S N 2 reaction is expected to be rate = k[Alkyl Halide][Nucleophile], while for an S N 1 reaction, it is rate = k[Alkyl Halide].[10][11]
-
Repeat the experiment with different initial concentrations of the nucleophile to determine its effect on the reaction rate and thus the overall rate law.[10]
-
Visualizing Reaction Pathways and Experimental Design
To better understand the competing reaction mechanisms and the experimental workflow, the following diagrams are provided.
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for kinetic analysis.
Caption: Decision flowchart for predicting reaction pathways.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
Comparative study of 1-Iodo-2-methylhexane and 2-Iodo-2-methylhexane
A Comparative Analysis of 1-Iodo-2-methylhexane and 2-Iodo-2-methylhexane for the Modern Researcher
In the landscape of organic synthesis and drug development, the selection of appropriate alkyl halide building blocks is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides a detailed comparative study of two isomeric iodoalkanes: this compound and 2-Iodo-2-methylhexane. We will delve into their distinct chemical and physical properties, reactivity profiles, and the practical implications for their use in the laboratory.
Physicochemical Properties: A Tabulated Comparison
A fundamental understanding of the physical properties of these isomers is essential for their effective handling, purification, and characterization. The following table summarizes key physicochemical data for this compound and 2-Iodo-2-methylhexane, compiled from various chemical databases.[1][2][3]
| Property | This compound | 2-Iodo-2-methylhexane |
| Molecular Formula | C₇H₁₅I[1][3] | C₇H₁₅I[2] |
| Molecular Weight | 226.10 g/mol [1][3] | 226.10 g/mol [2] |
| IUPAC Name | This compound[1] | 2-iodo-2-methylhexane[2] |
| CAS Number | 624-21-5[1][3] | 72306-94-6[2] |
| Structure | Primary Alkyl Iodide | Tertiary Alkyl Iodide |
| Canonical SMILES | CCCCC(C)CI[1] | CCCCC(C)(C)I[2] |
Reactivity Profile: A Tale of Two Mechanisms
The structural difference between these two isomers—a primary versus a tertiary alkyl iodide—dramatically dictates their reactivity, particularly in nucleophilic substitution reactions.
Sₙ2 Reactivity
This compound, as a primary alkyl halide, is the more suitable substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[4] The rate of Sₙ2 reactions is highly sensitive to steric hindrance at the reaction center. In this compound, the carbon atom bonded to the iodine is relatively unhindered, allowing for backside attack by a nucleophile.
Conversely, 2-Iodo-2-methylhexane is a tertiary alkyl halide. The carbon atom bearing the iodine is sterically hindered by three other carbon atoms (the methyl group and two carbons of the hexane (B92381) chain). This steric bulk effectively prevents a nucleophile from approaching for a backside attack, making Sₙ2 reactions extremely slow or nonexistent for this isomer.[4] The general reactivity trend for Sₙ2 reactions is: methyl > primary > secondary >> tertiary.[4]
Sₙ1 Reactivity
In unimolecular nucleophilic substitution (Sₙ1) reactions, the rate-determining step is the formation of a carbocation intermediate.[5] 2-Iodo-2-methylhexane excels in this regard. The departure of the iodide ion from 2-iodo-2-methylhexane results in the formation of a relatively stable tertiary carbocation.[5][6] The stability of this carbocation is enhanced by hyperconjugation with the surrounding alkyl groups.
This compound, on the other hand, would form a much less stable primary carbocation upon departure of the iodide.[6] The formation of this high-energy intermediate is energetically unfavorable, making the Sₙ1 pathway significantly slower for the primary isomer. The order of reactivity for Sₙ1 reactions is dictated by carbocation stability: tertiary > secondary > primary.[5]
The following diagrams illustrate the mechanistic pathways for Sₙ1 and Sₙ2 reactions involving these isomers.
References
Navigating Reaction Pathways: A Comparative Analysis of 1-Iodo-2-methylhexane Intermediates
A deep dive into the competing substitution and elimination reactions of a primary alkyl iodide, this guide offers a comparative analysis of the reaction intermediates of 1-iodo-2-methylhexane. We explore its reactivity in the face of nucleophilic substitution (SN2) and base-induced elimination (E2), providing a framework for predicting and controlling reaction outcomes. For comparative purposes, we will also analyze the reactions of 1-iodooctane (B127717), a structurally simpler primary alkyl iodide, to highlight the influence of substitution on the alkyl chain.
This publication is intended for researchers, scientists, and professionals in drug development and organic synthesis. It provides a comprehensive overview of the factors governing the formation of reaction intermediates, supported by experimental data and detailed protocols.
Competing Reaction Intermediates: SN2 vs. E2
Primary alkyl halides such as this compound are at a chemical crossroads, able to undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The predominant pathway and the resulting intermediates are dictated by the nature of the nucleophile/base, solvent, and steric hindrance of the substrate.
Nucleophilic Substitution (SN2) Pathway
In the presence of a good, non-bulky nucleophile, this compound is expected to favor the SN2 pathway. This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. This backside attack leads to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The primary nature of this compound makes it a good candidate for SN2 reactions due to the relatively low steric hindrance around the alpha-carbon. However, the presence of a methyl group at the beta-position can slightly retard the reaction rate compared to a straight-chain analogue like 1-iodooctane.
Elimination (E2) Pathway
When a strong, sterically hindered base is used, the E2 pathway becomes dominant. In this concerted reaction, the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the beta-carbon), while simultaneously the leaving group departs and a double bond is formed. The regioselectivity of this elimination is highly dependent on the steric bulk of the base.
With a bulky base like potassium tert-butoxide, the Hofmann rule is generally followed, leading to the formation of the less substituted alkene (the "Hofmann product") as the major product.[1][2] This is because the bulky base preferentially abstracts the more accessible, less sterically hindered proton. In the case of this compound, this would be a proton from the terminal methyl group, leading to 2-methyl-1-hexene. In contrast, a smaller, strong base would favor the formation of the more substituted, thermodynamically more stable Zaitsev product.
Quantitative Performance Comparison
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, we will use 1-iodooctane as a primary reference for quantitative comparison in typical SN2 and E2 reactions. The expected trends for this compound will be discussed in relation to this data.
| Reaction Condition | Substrate | Product(s) | Product Ratio/Yield | Reference |
| E2 Elimination | ||||
| Potassium tert-butoxide in tert-butanol | 1-Iodooctane | 1-Octene (B94956) (Hofmann), 2-Octene (Zaitsev) | 87% 1-Octene | [3] |
| This compound | 2-Methyl-1-hexene (Hofmann), 2-Methyl-2-hexene (Zaitsev) | Major: 2-Methyl-1-hexene (qualitative) | General Principle | |
| SN2 Substitution | ||||
| Sodium cyanide in DMSO | 1-Iodooctane | Octyl cyanide | High Yield (qualitative) | General Principle |
| This compound | (2-Methylhexyl)cyanide | High Yield (qualitative, slower rate than 1-iodooctane) | General Principle |
Experimental Protocols
The following are detailed experimental protocols for representative SN2 and E2 reactions. While these protocols are for a related primary alkyl iodide, they can be adapted for this compound with appropriate adjustments for molar equivalents.
Protocol 1: E2 Elimination of 1-Iodooctane with Potassium tert-Butoxide
Objective: To synthesize 1-octene via E2 elimination of 1-iodooctane using a bulky base.
Materials:
-
1-Iodooctane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
Add 1-iodooctane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the crude 1-octene by fractional distillation.
-
Analyze the product distribution (1-octene vs. 2-octene) using GC.
Protocol 2: SN2 Reaction of 1-Iodooctane with Sodium Cyanide
Objective: To synthesize octyl cyanide via SN2 reaction of 1-iodooctane.
Materials:
-
1-Iodooctane
-
Sodium cyanide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure: Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a dry round-bottom flask equipped with a magnetic stirrer, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Heat the mixture to 50-60 °C with stirring to dissolve the sodium cyanide.
-
Add 1-iodooctane (1.0 equivalent) dropwise to the heated solution.
-
Maintain the reaction temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude octyl cyanide.
-
Purify the product by vacuum distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for product analysis.
Caption: E2 elimination pathway of this compound with a bulky base.
Caption: SN2 substitution pathway of this compound with a good nucleophile.
Caption: General experimental workflow for reaction and product analysis.
References
Safety Operating Guide
Proper Disposal of 1-Iodo-2-methylhexane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-iodo-2-methylhexane is crucial for maintaining laboratory safety and ensuring environmental protection. As a halogenated organic compound, it is classified as hazardous waste and necessitates specialized handling and disposal protocols. This guide provides comprehensive, step-by-step instructions for the safe management and disposal of this compound in a laboratory setting. Adherence to these procedures is vital to comply with regulatory standards and to foster a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all requisite personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of inhalation.
Spill Response: In the event of a spill, absorb the material with an inert absorbent, such as sand or vermiculite. The contaminated absorbent material must then be collected in a sealed, labeled container for disposal as hazardous waste.
Quantitative Data for Halogenated Hydrocarbons
| Property | General Value/Information for Halogenated Hydrocarbons | Significance for Disposal |
| Physical State | Liquid | Dictates the type of containment needed (i.e., sealed liquid waste containers). |
| Vapor Pressure | Varies; often volatile | Volatility necessitates handling in a fume hood and using tightly sealed containers to prevent fugitive emissions. |
| Density | Generally denser than water | If immiscible with water, it will form a separate lower layer. This is important for aqueous waste considerations. |
| Solubility in Water | Generally low | Low solubility can lead to persistent environmental contamination if disposed of improperly down the drain. |
| Hazard Classification | Hazardous Waste | Requires disposal through a certified hazardous waste management provider.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following steps outline the standard operating procedure for its disposal.
1. Waste Segregation:
-
It is imperative to segregate halogenated hydrocarbon waste, such as this compound, from non-halogenated waste streams.[1]
-
This segregation is crucial because halogenated waste requires specific and often more costly disposal methods, such as high-temperature incineration.[1]
2. Waste Collection and Containment:
-
Collect waste this compound in a dedicated, chemically-resistant container, such as a glass bottle with a secure screw cap.[1][2]
-
The container must be in good condition, free from cracks or leaks, and compatible with the chemical.
-
The container should be kept tightly sealed when not in use to prevent the release of vapors.[2]
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the date of accumulation and the name of the generating researcher or lab.
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory director or principal investigator.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[2] Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before the container is discarded or recycled according to institutional policies.[2][3]
6. Arranging for Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
Under no circumstances should this compound or its rinsate be disposed of down the drain or in the regular trash. [2][4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 1-Iodo-2-methylhexane
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for 1-Iodo-2-methylhexane.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data for structurally similar alkyl iodides, such as 1-Iodohexane, and general best practices for handling halogenated hydrocarbons. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Hazard Identification and Personal Protective Equipment
This compound is an alkyl iodide. Based on data for similar compounds, it should be handled as a substance that can cause skin and eye irritation.[1][2] Inhalation of vapors may also cause respiratory irritation.[2] It is crucial to avoid direct contact and inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash risks.[1] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] Inspect gloves before use and use proper removal techniques.[2] | To prevent skin contact. Alkyl iodides can cause skin irritation.[1][2] |
| Body Protection | A flame-resistant lab coat, buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory. | To protect skin and clothing from spills. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of vapors, which may cause respiratory irritation.[2] |
Operational Plan: Safe Handling Procedure
Safe handling of this compound requires adherence to the following procedural steps to minimize exposure risk.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for a similar chemical, such as 1-Iodohexane, before starting work.
-
Ensure a chemical fume hood is operational and available.
-
Locate the nearest eyewash station and safety shower.
-
Gather all necessary PPE as outlined in Table 1.
-
Prepare all necessary equipment and reagents to minimize the duration of handling.
2. Handling:
-
Conduct all work involving this compound within a certified chemical fume hood.[1]
-
Ground/bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Avoid heating the substance, as this will increase vaporization.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, alert your institution's EHS department.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the absorbent material and spilled chemical into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
As a halogenated organic compound, this compound is considered hazardous waste and must be disposed of accordingly.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure | Rationale |
| Unused or Waste this compound | Collect in a designated, tightly sealed, and clearly labeled hazardous waste container. The label should include "Halogenated Organic Waste" and the chemical name. | To prevent environmental contamination and ensure proper disposal through high-temperature incineration. |
| Contaminated Materials (e.g., gloves, absorbent pads, glassware) | Place in a sealed, labeled container designated for solid hazardous waste. | To prevent exposure to residual chemicals. |
| Empty Containers | The first rinse of the container with a suitable solvent should be collected as halogenated hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. Consult your EHS department. | To ensure that residual chemical is not improperly discarded. |
Key Disposal Principles:
-
Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams.[5] Mixing these waste types can interfere with disposal processes and increase costs.[5]
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
